(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(5-chloro-2-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO3/c14-10-6-11(13(16)17)12(15-7-10)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTGGDQWIOLAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC2=CC=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681520 | |
| Record name | [2-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850864-58-3 | |
| Record name | B-[5-Chloro-2-(phenylmethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850864-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid synthesis pathways
An In-Depth Technical Guide to the Synthesis of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Introduction
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a key heterocyclic building block in modern medicinal chemistry and drug development. Its utility stems from the versatile reactivity of the boronic acid moiety, which is a cornerstone functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the assembly of complex biaryl and heteroaryl structures prevalent in many pharmacologically active molecules.[3][4] The pyridine core, substituted with a chloro group and a bulky benzyloxy protecting group, offers specific steric and electronic properties that can be fine-tuned for targeted molecular interactions.
This guide, intended for researchers and drug development professionals, provides a detailed examination of the principal synthetic pathways to this valuable intermediate. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying chemical logic, the rationale for reagent selection, and the critical parameters that ensure a successful and reproducible synthesis. We will explore the predominant halogen-metal exchange route and compare it with modern catalytic alternatives, providing field-proven insights and detailed experimental protocols.
Retrosynthetic Analysis: Devising a Strategic Approach
A logical retrosynthetic analysis of the target compound begins with the disconnection of the carbon-boron bond. This is the most synthetically accessible bond to form. This strategy reveals a 3-pyridyl organometallic intermediate and an electrophilic boron source. The organometallic species is most reliably generated from a corresponding 3-halopyridine precursor via halogen-metal exchange. The stability and reactivity of the organometallic intermediate are paramount, dictating the need for cryogenic conditions.
Caption: Retrosynthetic analysis of the target boronic acid.
This analysis highlights the critical precursor: a 2-(benzyloxy)-5-chloropyridine selectively halogenated at the 3-position with either bromine or iodine. The chlorine atom at the 5-position is significantly less reactive in standard halogen-metal exchange reactions, providing the necessary orthogonality for this strategy.
Primary Synthesis Pathway: Lithiation-Borylation
The most established and reliable method for synthesizing aryl and heteroaryl boronic acids is the lithiation-borylation sequence.[5] This pathway involves the generation of a potent nucleophilic organolithium species from an organohalide, which is then trapped by an electrophilic borate ester.[6]
Pathway Overview
Caption: Lithiation-Borylation synthesis pathway overview.
Step-by-Step Experimental Protocol
Part A: Synthesis of 2-(Benzyloxy)-3-bromo-5-chloropyridine (Precursor)
-
Benzylation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add 2-hydroxy-5-chloropyridine (1.0 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C. Add benzyl bromide (BnBr, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: The strong base (NaH) deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which readily displaces the bromide from benzyl bromide in an SN2 reaction. DMF is an excellent polar aprotic solvent for this transformation.
-
-
Workup & Purification: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by flash column chromatography to yield 2-(benzyloxy)-5-chloropyridine.
-
Bromination: Dissolve 2-(benzyloxy)-5-chloropyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile. Add N-bromosuccinimide (NBS, 1.05 eq) and heat the mixture to reflux for 4-6 hours.
-
Causality: The benzyloxy group is an activating, ortho-, para-director for electrophilic aromatic substitution. The 3-position is electronically activated and sterically accessible for bromination by NBS.
-
-
Isolation: After cooling, remove the solvent in vacuo. The residue can be purified by recrystallization or column chromatography to afford pure 2-(benzyloxy)-3-bromo-5-chloropyridine.[7]
Part B: Synthesis of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
-
Setup: To a flame-dried, three-necked flask under an inert argon atmosphere, add 2-(benzyloxy)-3-bromo-5-chloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Strictly anhydrous and anaerobic conditions are essential to prevent quenching of the highly reactive organolithium intermediate. Low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the lithiated pyridine.
-
-
Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Causality: n-BuLi effects a halogen-metal exchange with the aryl bromide, which is much more facile than with the aryl chloride. This generates the 3-lithiated pyridine species in situ.[8]
-
-
Borylation: To the reaction mixture, add triisopropyl borate (B(O-iPr)3, 1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, stir the mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.
-
Causality: The highly nucleophilic carbon of the lithiated pyridine attacks the electrophilic boron atom of the borate ester. Triisopropyl borate is often preferred over trimethyl borate as it is less prone to over-addition (forming diaryl- or triarylboranes) and the resulting boronate ester is easily hydrolyzed.
-
-
Hydrolysis & Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl), stirring vigorously until two clear layers form. Adjust the pH to be acidic (pH ~2). Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by trituration with a mixture of hexanes and ether or by recrystallization to yield (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid as a solid.
Alternative Pathway: Palladium-Catalyzed Miyaura Borylation
An increasingly popular alternative to the lithiation-borylation route is the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B2pin2). This method avoids the use of cryogenic temperatures and highly reactive organolithium reagents.
Pathway Overview
Caption: Miyaura Borylation synthesis pathway.
Protocol and Mechanistic Considerations
-
Reaction Setup: In a flask, combine 2-(benzyloxy)-3-bromo-5-chloropyridine (1.0 eq), bis(pinacolato)diboron (B2pin2, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 eq).
-
Reaction Execution: Evacuate and backfill the flask with argon. Add a degassed solvent, such as dioxane or toluene. Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronic ester and regenerate the Pd(0) catalyst. The base (KOAc) is crucial for the transmetalation step.
-
-
Isolation of Pinacol Ester: After cooling, filter the reaction mixture through celite and concentrate the filtrate. The resulting residue contains the pinacol ester, which can be purified by column chromatography.
-
Deprotection to Boronic Acid: The isolated pinacol ester can be hydrolyzed to the boronic acid using various methods, such as treatment with sodium periodate (NaIO4) in a THF/water mixture or by acidic hydrolysis.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route depends on available equipment, scale, and cost considerations.
| Metric | Pathway 1: Lithiation-Borylation | Pathway 2: Miyaura Borylation |
| Key Transformation | Halogen-metal exchange with organolithium | Pd-catalyzed cross-coupling |
| Temperature | Cryogenic (-78 °C) required | Elevated (80-100 °C) |
| Reagent Sensitivity | Highly sensitive to air and moisture (n-BuLi) | Moderately sensitive to air (Pd catalyst) |
| Key Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, Palladium catalyst, Base |
| Advantages | - Often high yielding- Well-established methodology- Avoids costly transition metals | - Milder conditions (no cryogenics)- Higher functional group tolerance[1]- Can be more amenable to high-throughput synthesis |
| Disadvantages | - Requires strict anhydrous/anaerobic conditions- Cryogenic temperatures can be difficult to scale | - Cost and toxicity of palladium catalysts- Potential for difficult-to-remove metal impurities- Requires an additional deprotection step from the pinacol ester |
Conclusion
The synthesis of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is most reliably achieved through a lithiation-borylation sequence starting from a 3-bromo precursor. This method, while demanding in its requirement for cryogenic and inert conditions, is robust and high-yielding. For laboratories where cryogenic setups are a limitation or for applications sensitive to trace metal contamination, the palladium-catalyzed Miyaura borylation offers a powerful, albeit more expensive, alternative. Understanding the causality behind each procedural step—from the choice of base in the precursor synthesis to the precise temperature control during lithiation—is paramount for any researcher aiming to successfully and safely produce this critical chemical intermediate for application in drug discovery programs.
References
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]
-
Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. Retrieved from [Link]
-
Aggarwal, V. K., et al. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation. Angewandte Chemie International Edition, 54(16), 4934-4938. [Link]
-
Aggarwal, V. K., et al. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis [Presentation Slides]. Retrieved from [Link]
-
Alves, M. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4945. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(21), 5136. [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)-3-bromo-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). General synthetic route for the synthesis of boronic acids 1. Retrieved from [Link]
-
McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. [Link]
-
Rychnovsky Lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
AOBChem USA. (n.d.). 2-(benzyloxy)-5-bromo-3-iodopyridine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]
-
Heriot-Watt University. (n.d.). Recent advances in benzylic and heterobenzylic lithiation. Retrieved from [Link]
-
Beilstein Journals. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1639-1695. [Link]
-
Dow Chemical Co. (1986). Novel halopyridines and methods of making. U.S. Patent 4,607,119. [Link]
-
Organic Process Research & Development. (2011). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. 15(4), 863-869. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 202409-82-3|2-(Benzyloxy)-3-bromo-5-chloropyridine|BLD Pharm [bldpharm.com]
- 8. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]
A Technical Guide to the Physicochemical Properties of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a substituted heteroaromatic boronic acid of significant interest in medicinal chemistry and organic synthesis. Its unique structural features—a pyridine core, a protective benzyloxy group, a reactive chloro substituent, and a versatile boronic acid moiety—make it a valuable building block for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the core physicochemical properties, stability, handling, analytical characterization, and synthetic utility of this compound. The information herein is synthesized from established chemical principles and authoritative sources to provide researchers and drug development professionals with a practical and in-depth understanding of this reagent.
Core Physicochemical Properties
The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. This section outlines the key identifiers and physicochemical characteristics of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid.
Chemical Structure and Identifiers
The molecule's structure combines several functional groups that influence its reactivity and physical behavior. The benzyloxy group offers steric bulk and can be removed via hydrogenolysis if required, the chloro atom provides a site for further cross-coupling or nucleophilic substitution, and the pyridine nitrogen acts as a basic center, influencing solubility and coordination properties.
An In-Depth Technical Guide to (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid (CAS No. 850864-58-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and applications, with a focus on providing practical insights for its use in drug discovery and development.
Core Compound Identity and Properties
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a substituted pyridinylboronic acid that has gained prominence as a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
CAS Number: 850864-58-3[1]
Molecular Formula: C₁₂H₁₁BClNO₃[1]
Molecular Weight: 263.48 g/mol
Physicochemical Properties
While detailed experimental data for this specific compound is not extensively published in readily available literature, we can infer its general properties based on the characteristics of similar arylboronic acids.
| Property | Value/Description | Source |
| Appearance | Expected to be a white to off-white solid. | General knowledge of arylboronic acids |
| Solubility | Generally soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | General knowledge of arylboronic acids |
| Stability | Arylboronic acids are generally stable to air and moisture, facilitating their handling and storage. However, they can undergo dehydration to form cyclic anhydrides (boroxines). It is advisable to store them in a cool, dry place. | General knowledge of arylboronic acids |
Synthesis of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route for (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is outlined below. The selection of a benzyloxy protecting group for the pyridinol is a strategic choice to prevent side reactions and can be removed in later synthetic steps if required.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the borylation of a suitable precursor, such as 2-(benzyloxy)-3,5-dichloropyridine.
Caption: Retrosynthetic approach for the target boronic acid.
General Synthetic Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: Halogen-Metal Exchange
-
To a solution of 2-(benzyloxy)-3,5-dichloropyridine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-78 °C), add a solution of n-butyllithium in hexanes dropwise.
-
Stir the reaction mixture at -78 °C for a specified time to ensure complete lithium-halogen exchange at the more reactive 3-position.
Causality: The use of a low temperature is crucial to control the regioselectivity of the metalation and to prevent side reactions. The choice of an anhydrous solvent and inert atmosphere is essential due to the high reactivity of organolithium reagents with water and oxygen.
Step 2: Borylation
-
To the freshly prepared organolithium species, add a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
Causality: The trialkyl borate acts as an electrophile, trapping the nucleophilic organolithium intermediate to form a boronate ester.
Step 3: Hydrolysis
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄).
-
Stir the mixture vigorously to ensure complete hydrolysis of the boronate ester to the desired boronic acid.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Self-Validation: The identity and purity of the synthesized (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a valuable building block for the construction of carbon-carbon bonds in the synthesis of complex organic molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new C-C bond between the boronic acid and an organic halide or triflate.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid with an aryl bromide. This protocol is based on established methodologies and should be adapted and optimized for specific substrates.[2]
Materials:
-
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
Procedure:
-
In a flame-dried Schlenk flask or microwave vial, combine (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, the aryl bromide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Causality in Protocol Design:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.
-
Base: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.
-
Ligand: For palladium acetate-based catalysts, the choice of phosphine ligand is critical. Electron-rich and bulky ligands can enhance the rates of oxidative addition and reductive elimination, leading to more efficient coupling.
-
Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents are often preferred.
Applications in Drug Discovery
Substituted pyridines are prevalent structural motifs in a vast array of pharmaceuticals. The ability of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid to serve as a versatile building block for the construction of biaryl and heteroaryl structures makes it a valuable tool for medicinal chemists. The chloro-substituent provides an additional handle for further functionalization, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Safety and Handling
As with all chemical reagents, (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
References
- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(25), 8914–8915.
-
PubChem. (3-(Benzyloxy)-2-chloropyridin-4-yl)boronic acid. Retrieved from [Link]
-
Weibei Technology Co., Ltd. (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid. Retrieved from [Link]
Sources
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid molecular weight and formula
An In-Depth Technical Guide to (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis industries. As a substituted pyridylboronic acid, it serves as a versatile and valuable building block, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides a comprehensive overview of its molecular characteristics, a detailed exploration of its synthesis with mechanistic insights, its principal applications in the construction of complex molecular architectures, and essential safety and handling protocols. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this reagent to leverage its full potential in drug discovery and development pipelines.
Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory or process setting. These properties dictate storage conditions, solvent selection, reaction setup, and purification strategies.
Chemical Identity
The compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular structure, comprised of a pyridine core with chloro, benzyloxy, and boronic acid functional groups at specific positions.
| Identifier | Value |
| IUPAC Name | (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid |
| CAS Number | 850864-58-3 |
| MDL Number | MFCD16660269[1] |
Structural Formula and Molecular Weight
The molecular structure combines the rigidity of the chloropyridine ring with the conformational flexibility of the benzyloxy group, while the boronic acid moiety provides the key reactivity for cross-coupling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁BClNO₃ | Calculated |
| Molecular Weight | 263.48 g/mol | [1] |
| Appearance | Solid | [2][3] |
| Melting Point | 149 - 151 °C | [4] |
| Stability | Stable under recommended storage conditions | [4] |
The Strategic Importance of Boronic Acids in Medicinal Chemistry
The incorporation of the boronic acid functional group into drug candidates has become an increasingly powerful strategy in modern medicinal chemistry.[5] Initially sidelined due to misconceptions about toxicity, boron-containing compounds are now recognized for their unique chemical properties and therapeutic potential.[5]
The boronic acid moiety is a bioisostere of the carboxylic acid group and possesses a unique trigonal planar geometry with an empty p-orbital on the boron atom.[5] This allows it to form stable, yet reversible, covalent bonds with nucleophilic residues, such as the catalytic serine in proteases. This principle is famously exemplified by Bortezomib (Velcade), the first FDA-approved boronic acid-containing drug, which acts as a proteasome inhibitor for the treatment of multiple myeloma.[5]
Furthermore, the pyridyl scaffold of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. Its presence offers sites for hydrogen bonding and can favorably influence a molecule's pharmacokinetic properties. The combination of the reactive boronic acid "warhead" with a functionalized pyridine core makes this reagent a high-value intermediate for synthesizing novel therapeutic agents.
Synthesis and Mechanistic Considerations
The synthesis of arylboronic acids is a well-established field, with the Miyaura borylation being one of the most robust and widely used methods.[5] This approach involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent.
Retrosynthetic Analysis
A logical retrosynthetic pathway for (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid involves disconnecting the carbon-boron bond. This identifies a key intermediate: a di-halogenated pyridine that can be selectively functionalized.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol: Miyaura Borylation
This protocol describes the conversion of a suitable aryl halide precursor, such as 2-(benzyloxy)-5-chloro-3-iodopyridine, to the desired boronic acid pinacol ester, which can then be hydrolyzed.
Step 1: Reaction Setup
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide precursor (1.0 eq), Bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (3.0 eq).
-
Causality: B₂pin₂ is the boron source. KOAc is a mild base essential for the transmetalation step in the catalytic cycle; stronger bases can lead to side reactions. An inert atmosphere is critical to prevent the degradation of the palladium catalyst.
-
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Causality: Pd(dppf)Cl₂ is a robust catalyst for cross-coupling reactions, known for its high activity and stability, accommodating a wide range of functional groups.
-
-
Add a dry, degassed solvent such as 1,4-dioxane or DMSO.
-
Causality: Dioxane is an excellent solvent for this reaction due to its ability to dissolve the various components and its high boiling point, which allows the reaction to be heated to drive it to completion.
-
Step 2: Reaction Execution
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-16 hours).
Step 3: Workup and Purification of the Pinacol Ester
-
Cool the reaction mixture to room temperature.
-
Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the boronic acid pinacol ester.
Step 4: Hydrolysis to Boronic Acid
-
Dissolve the purified pinacol ester in a solvent mixture (e.g., THF/water).
-
Add an acid, such as HCl, and stir at room temperature.
-
The resulting boronic acid often precipitates from the solution or can be extracted after neutralization.
Catalytic Cycle of Miyaura Borylation
The reaction proceeds via a well-understood catalytic cycle involving a Palladium(0) active species.
Caption: The catalytic cycle of Miyaura Borylation.
Key Applications in Synthetic Chemistry
The primary utility of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the boronic acid's pyridine ring and another aryl or vinyl group, enabling the rapid construction of complex bi-aryl structures common in pharmaceuticals.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol details the coupling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid with a generic aryl bromide (Ar-Br).
Step 1: Reaction Setup
-
In a reaction vessel, combine the boronic acid (1.2 eq), the aryl bromide (1.0 eq), and an aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃) (3.0 eq).
-
Causality: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable coupling partner. The aqueous base is crucial for activating the boronic acid for transmetalation.
-
-
Add a suitable organic solvent, such as 1,4-dioxane or toluene, to create a biphasic system.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Causality: Pd(PPh₃)₄ is a common and effective Pd(0) catalyst source for Suzuki couplings.
-
-
Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
Step 2: Reaction and Workup
-
Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring to ensure mixing of the two phases.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and separate the organic layer.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography or recrystallization.
General Experimental Workflow
The overall process from starting materials to the final purified product follows a standard organic synthesis workflow.
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. The information below is summarized from safety data sheets (SDS) and should be supplemented by a full institutional safety review before use.[4][6][7]
Hazard Identification
This compound is classified with several hazards that require appropriate precautions.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6] |
| Skin Irritation | H315 | Causes skin irritation | [6] |
| Eye Irritation | H319 | Causes serious eye irritation | [6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [6] |
Recommended Handling and PPE
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as EN 166 (EU) or NIOSH (US).[4]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after. Wash and dry hands thoroughly after handling.[4]
-
Body Protection: Wear a standard laboratory coat.
-
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[4] Some suppliers recommend refrigerated storage to ensure long-term stability.[7]
-
Disposal: Dispose of unused product and contaminated materials through a licensed disposal company, in accordance with local, state, and federal regulations.[4]
Conclusion
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a sophisticated and valuable building block for synthetic and medicinal chemists. Its well-defined reactivity, centered on the boronic acid moiety, allows for its predictable and efficient incorporation into larger molecules via robust methods like the Suzuki-Miyaura coupling. The presence of multiple functional handles—the chloro group for further cross-coupling, the pyridine nitrogen for modulating solubility and binding, and the benzyloxy group as a stable protecting group or structural element—provides immense versatility. For researchers engaged in the design and synthesis of novel therapeutics, a comprehensive understanding of this reagent's properties, synthesis, and handling is essential for accelerating the drug discovery process.
References
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A Technical Guide to the Spectroscopic Characterization of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Abstract
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a key heterocyclic building block in contemporary medicinal chemistry and materials science. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, necessitates unambiguous structural confirmation and purity assessment.[1][2] This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the comprehensive characterization of this compound. We delve into the theoretical underpinnings of each technique, present predicted spectral data based on the molecule's unique structure, and provide detailed, field-proven protocols for data acquisition. This document is intended for researchers, chemists, and quality control specialists engaged in the synthesis and application of complex organic molecules.
Introduction: The Structural Imperative
The precise arrangement of functional groups in (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid dictates its reactivity and suitability for downstream applications. The molecule features a pyridine core, a benzyloxy substituent, a chloro atom, and a boronic acid moiety. Each of these components imparts a distinct electronic and steric influence, which is reflected in its spectroscopic fingerprint. An erroneous structural assignment or the presence of impurities can lead to failed reactions, compromised biological activity, and significant project delays. Therefore, a multi-faceted spectroscopic approach is not merely procedural but is fundamental to ensuring scientific integrity. This guide establishes a self-validating system where data from NMR, IR, and MS are synergistically interpreted to provide unequivocal structural verification.
Molecular Structure and Predicted Spectroscopic Features
The subject molecule, with the chemical formula C₁₂H₁₁BClNO₃, presents a rich tapestry of spectroscopic handles. The key to accurate interpretation lies in understanding how the electronic environment of each nucleus and bond is influenced by its neighbors.
-
Pyridine Ring: An electron-deficient aromatic system.
-
Boronic Acid [-B(OH)₂]: A Lewis acidic functional group, crucial for coupling reactions.
-
Benzyloxy Group [-OCH₂Ph]: Introduces a flexible ether linkage and a separate phenyl ring system.
-
Chloro Group [-Cl]: An electron-withdrawing group that influences the chemical shifts of adjacent protons and carbons.
These features give rise to predictable signals in each spectroscopic domain, which we will explore in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment, connectivity, and quantity of ¹H and ¹³C nuclei. For boronic acids, ¹¹B NMR offers a direct probe of the boron center.[3][4]
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the pyridine ring protons, the benzyloxy group's methylene and phenyl protons, and the acidic protons of the boronic acid.
-
Causality of Chemical Shifts: The pyridine protons are expected to be downfield (deshielded) due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. The chloro-substituent will further deshield the proton at the C4 position. The benzyloxy group's phenyl protons will appear in the aromatic region, while its methylene (-CH₂-) protons will be a characteristic singlet, deshielded by the adjacent oxygen. The boronic acid protons (-OH) often appear as a broad singlet and their position can be highly dependent on concentration, solvent, and water content.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Pyridine H-4 | 8.2 - 8.4 | d | 1H | Deshielded by adjacent N and Cl atoms. |
| Pyridine H-6 | 8.0 - 8.2 | d | 1H | Deshielded by adjacent N atom. |
| Phenyl (Ph) | 7.3 - 7.5 | m | 5H | Standard aromatic region for benzyl group. |
| Methylene (-OCH₂-) | 5.3 - 5.5 | s | 2H | Deshielded by adjacent oxygen and pyridine ring. |
| Boronic Acid (-OH) | 8.0 - 8.5 (broad) | s | 2H | Acidic protons, exchangeable, broad signal. |
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H data, providing a signal for each unique carbon environment. Aromatic carbons typically resonate in the 110-160 ppm range.[5]
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Atom | Predicted δ (ppm) | Rationale |
|---|---|---|
| Pyridine C-2 (-O) | 160 - 165 | Attached to electronegative oxygen. |
| Pyridine C-6 | 148 - 152 | Influenced by ring nitrogen. |
| Pyridine C-4 | 140 - 145 | Influenced by ring nitrogen and chlorine. |
| Phenyl C-ipso | 136 - 138 | Benzyl ipso-carbon. |
| Phenyl C-ortho/meta/para | 127 - 129 | Standard aromatic region. |
| Pyridine C-5 (-Cl) | 120 - 125 | Attached to electronegative chlorine. |
| Pyridine C-3 (-B) | 110 - 115 (broad) | Carbon attached to boron; signal may be broad due to quadrupolar relaxation of boron. |
| Methylene (-OCH₂-) | 69 - 72 | Aliphatic carbon attached to oxygen. |
Boron-¹¹ (¹¹B) NMR Spectroscopy
¹¹B NMR is highly diagnostic for boronic acids.[3] Tricoordinate boronic acids typically exhibit a broad signal in the range of 28-33 ppm.[6] The chemical shift can be influenced by solvent and pH.[4][7] This technique is particularly useful for monitoring the conversion of the boronic acid to a boronate ester during a reaction.[4]
-
Expected Chemical Shift: A broad peak around δ 30 ppm is expected, characteristic of an sp²-hybridized boron atom in an arylboronic acid.[6]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for quickly confirming the presence of key bonds within the molecule.
-
Causality of Absorptions: The O-H bonds of the boronic acid will produce a very broad and strong absorption. The C=C and C=N bonds of the aromatic rings will show characteristic stretches in the 1400-1600 cm⁻¹ region.[5][8] The C-O ether linkage and the C-Cl bond will also have distinct signals.
Table 3: Predicted Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
|---|---|---|---|
| O-H Stretch (Boronic Acid) | 3200 - 3500 | Strong, Broad | Hydrogen-bonded hydroxyl groups.[9] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | C-H bonds on sp² hybridized carbons.[8][10] |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong | Ring stretching vibrations of pyridine and phenyl rings.[5][10] |
| C-O Stretch (Ether) | 1200 - 1250 | Strong | Aryl-alkyl ether stretch. |
| B-O Stretch | 1310 - 1380 | Strong | Boron-oxygen bond vibration. |
| C-Cl Stretch | 700 - 800 | Medium | Carbon-chlorine bond vibration. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision. The fragmentation pattern gives clues about the molecule's structure.
-
Expected Molecular Ion: The molecule has a monoisotopic mass of approximately 263.05 g/mol .
-
Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will show two peaks for the molecular ion (M⁺ and M+2⁺) in an approximate 3:1 ratio of intensity. This is a definitive indicator of the presence of a single chlorine atom.
-
Fragmentation: Electron Impact (EI) or Electrospray Ionization (ESI) may be used.[11] Common fragmentation pathways for related structures often involve the loss of the benzyloxy group or cleavage of the pyridine ring.[12][13][14] A prominent fragment would likely be the loss of the benzyl group (C₇H₇•), resulting in a fragment ion around m/z 172.
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale |
|---|---|---|
| Ionization Mode | ESI+ or ESI- | Suitable for polar, non-volatile compounds. |
| [M+H]⁺ (for ³⁵Cl) | ~264.06 | Protonated molecular ion. |
| [M+H]⁺ (for ³⁷Cl) | ~266.06 | Protonated molecular ion with heavier chlorine isotope. |
| Intensity Ratio [M+H]⁺:[M+2+H]⁺ | ~3:1 | Characteristic isotopic signature of one chlorine atom. |
| Key Fragment | Loss of Benzyl (C₇H₇•) | Cleavage of the relatively weak benzylic C-O bond. |
Experimental Protocols & Workflow
To ensure data integrity and reproducibility, standardized protocols are essential.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete characterization of a newly synthesized batch of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid.
Caption: Workflow for structural validation of the target compound.
Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -OH protons.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time (several hours) may be necessary due to the low natural abundance of ¹³C.
-
¹¹B NMR Acquisition: Acquire the spectrum using a boron-specific probe or by tuning a broadband probe. Use B(OMe)₃ as an external reference.[15]
Protocol for ATR-IR Spectroscopy
-
Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
Protocol for LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid or ammonium acetate to promote ionization.[16]
-
Chromatography: Inject the sample onto a UPLC or HPLC system, typically with a C18 column, to separate the main component from any potential impurities.
-
Mass Spectrometry: Analyze the eluent using an ESI mass spectrometer in both positive and negative ion modes to ensure detection. Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 amu). For HRMS, use a TOF or Orbitrap analyzer.
Conclusion: A Unified Spectroscopic Identity
The structural confirmation of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is achieved not by a single piece of data, but by the convergence of evidence from multiple, orthogonal spectroscopic techniques. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, ¹¹B NMR confirms the state of the boronic acid, IR spectroscopy verifies the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. This comprehensive, self-validating approach provides the highest degree of confidence for researchers and drug development professionals, ensuring the quality and identity of this critical chemical building block.
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The Custodian of Reactivity: A Technical Guide to the Stability and Storage of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of a Niche Boronic Acid
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a specialized organoboron compound that serves as a critical building block in modern synthetic and medicinal chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures, which are often the cornerstones of novel therapeutic agents. The presence of the benzyloxy, chloro, and pyridinyl moieties provides a unique electronic and steric profile, making it a valuable reagent for accessing specific chemical spaces. However, the very nature of the boronic acid functional group, a Lewis acid, predisposes it to several degradation pathways.[1] Understanding and mitigating these instabilities are paramount for ensuring the reproducibility of synthetic procedures, the purity of final compounds, and the overall integrity of research and development programs. This guide provides an in-depth examination of the factors governing the stability of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid and offers scientifically grounded recommendations for its optimal storage and handling.
Chemical Stability Profile: Navigating the Inherent Reactivity
The stability of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is primarily influenced by its susceptibility to two major degradation pathways: oxidative degradation and protodeboronation (hydrolysis). These processes can lead to the formation of impurities that may be difficult to separate from the desired product and can negatively impact the efficiency of subsequent chemical transformations.
Oxidative Degradation: The Unwanted Hydroxylation
Arylboronic acids are prone to oxidation, which results in the replacement of the boronic acid group with a hydroxyl group, yielding the corresponding phenol.[2][3] This transformation is often mediated by reactive oxygen species and can be catalyzed by trace metal impurities.[3] The generally accepted mechanism involves the formation of a boron "ate" complex, which then undergoes rearrangement and subsequent hydrolysis to yield the phenol. The presence of atmospheric oxygen is a key driver of this degradation pathway.[2] For (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, this would lead to the formation of 2-(Benzyloxy)-5-chloro-3-hydroxypyridine, an impurity that could interfere with subsequent reactions.
Protodeboronation: The Challenge of Hydrolysis
Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is another significant degradation route for arylboronic acids.[4] This reaction is essentially a hydrolysis process where water acts as the proton source, leading to the replacement of the boronic acid group with a hydrogen atom.[4][5] The mechanism is influenced by pH, with the reaction rate being significant under both acidic and basic conditions.[4] For the target compound, this would result in the formation of 2-(benzyloxy)-5-chloropyridine, a non-functionalized impurity that reduces the effective concentration of the desired reagent. The hygroscopic nature of many boronic acids exacerbates this issue, as absorbed moisture can readily facilitate protodeboronation.
Recommended Storage and Handling: A Multi-Faceted Approach
To preserve the integrity and reactivity of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, a stringent set of storage and handling protocols must be implemented. These recommendations are designed to mitigate the risks of oxidative degradation and hydrolysis.
Core Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C | Reduced temperature slows the rate of all chemical degradation pathways. Supplier data for the target compound suggests 2-8°C[6], while a similar analog is recommended to be stored at -20°C.[7] For long-term storage, -20°C is preferable. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere minimizes contact with atmospheric oxygen, thereby inhibiting oxidative degradation.[8][9] |
| Moisture | Sealed in a dry environment | Prevents hydrolysis (protodeboronation) by excluding atmospheric moisture. Boronic acids can be hygroscopic.[6][8] |
| Light | Amber vial or dark location | Protects the compound from potential photolytic degradation pathways, although this is a less common route for simple arylboronic acids. |
| Container | Tightly sealed, appropriate material | Prevents ingress of moisture and air. Glass vials are generally suitable. |
Handling Best Practices
-
Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere, for example, within a glovebox or using Schlenk techniques. This is particularly critical when dispensing the material for reactions.
-
Minimize Exposure: Minimize the time the container is open to the atmosphere to reduce exposure to moisture and oxygen.
-
Use Dry Solvents and Reagents: Ensure that all solvents and other reagents used in conjunction with the boronic acid are anhydrous to prevent hydrolysis in solution.
-
Avoid Incompatible Materials: Store away from strong oxidizing agents, which can accelerate the oxidative degradation pathway.
Visualizing Stability Factors
The following diagram illustrates the key factors that can compromise the stability of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid and the recommended measures to counteract them.
Caption: Factors influencing the stability of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid.
Experimental Protocol: A Framework for Stability Assessment
To empirically determine the stability of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid and to develop a stability-indicating analytical method, a forced degradation study is essential. This protocol outlines a systematic approach based on ICH guidelines.[10][11][12][13]
Objective
To identify the potential degradation products of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid under various stress conditions and to develop a stability-indicating HPLC method.
Materials and Methods
-
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
-
HPLC-grade solvents: Acetonitrile, Methanol, Water
-
Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%)
-
Equipment: HPLC with UV/PDA detector, pH meter, analytical balance, ovens, photostability chamber.
Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in the stock solution solvent for analysis.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][12] Dissolve in the stock solution solvent for analysis.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The goal is to achieve 5-20% degradation.[11][13][14]
-
A reverse-phase C18 column is a common starting point for the analysis of boronic acids.[15][16]
-
The mobile phase can be a gradient of acetonitrile and water, potentially with a modifier like formic acid to improve peak shape.[15][16] However, care must be taken as acidic conditions can promote on-column hydrolysis.[16]
-
Detection is typically performed using a UV detector at a wavelength where the parent compound and potential degradants have significant absorbance.
-
Data Evaluation
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure that the chromatographic peak is not co-eluting with any degradants.
-
Mass Balance: Calculate the mass balance to account for the parent compound and all degradation products. This helps to ensure that all significant degradants are being detected.
Conclusion: Proactive Measures for Reliable Research
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a powerful tool in the arsenal of the synthetic chemist. However, its inherent instability necessitates a proactive and informed approach to its storage and handling. By understanding the primary degradation pathways of oxidation and hydrolysis and by implementing the recommended storage conditions—low temperature, inert atmosphere, and exclusion of moisture—researchers can safeguard the integrity of this valuable reagent. The provided experimental framework for stability assessment offers a pathway to empirically validate these practices and to develop robust analytical methods that ensure the quality and reliability of experimental outcomes. Ultimately, the careful stewardship of such reactive intermediates is a cornerstone of scientific rigor and reproducibility in the pursuit of new chemical entities.
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Specialty Chemicals. (2023). Exploring 3-Pyridylboronic Acid: Properties and Applications. [Link]
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ResearchGate. (a) Proposed reaction mechanisms for arylboronic acid oxidation and... [Link]
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Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324–1336. [Link]
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ResearchGate. Hydrolysis mechanism of arylboronic acids. [Link]
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MDPI. (2021). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. [Link]
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Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Graham, B. J., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. [Link]
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ResearchGate. (2022). Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation. [Link]
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Batey, R. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(19), 4442–4445. [Link]
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Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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Weiber Technology. (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid. [Link]
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Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]
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Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
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Poster Board #1276. (2023). Assessing the stability and reactivity of a new generation of boronic esters. [Link]
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PubChem. (3-(Benzyloxy)-2-chloropyridin-4-yl)boronic acid. [Link]
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Pharma Dekho. (2023). Sop for force degradation study. [Link]
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Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Prossnitz, A. N., & Pun, S. H. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters, 11(3), 276–283. [Link]
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An In-Depth Technical Guide to the Reactivity Profile of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Introduction: A Versatile Building Block in Modern Drug Discovery
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, a substituted pyridylboronic acid, has emerged as a valuable reagent in medicinal chemistry. Its unique structural features—a pyridine core, a benzyloxy protecting group, and a strategically placed chlorine atom—make it an attractive building block for the synthesis of complex heterocyclic molecules. Boronic acids are extensively utilized as intermediates in organic synthesis due to their stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This guide provides a comprehensive overview of the synthesis, reactivity profile, and practical applications of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, with a focus on its utility for researchers, scientists, and drug development professionals. The pyridine motif is a common nitrogen-containing heterocycle found in numerous pharmaceuticals, where it can enhance water solubility, membrane permeability, and target-binding affinity.[2]
Physicochemical Properties and Handling
A summary of the key physicochemical properties of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is presented in Table 1.
| Property | Value | Source |
| CAS Number | 850864-58-3 | [3] |
| Molecular Formula | C₁₂H₁₁BClNO₃ | [3] |
| Molecular Weight | 263.48 g/mol | [3] |
| Boiling Point (Predicted) | 456.1±55.0 °C | [3] |
| Density (Predicted) | 1.36±0.1 g/cm³ | [3] |
| pKa (Predicted) | 5.95±0.53 | [3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |
Pyridylboronic acids, particularly those with substituents ortho to the boronic acid, can be susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source. While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, careful handling and storage are recommended to ensure the integrity of the reagent. The compound should be stored in a tightly sealed container under an inert atmosphere and at reduced temperatures to minimize degradation.
Synthesis of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
A plausible synthetic route, based on established methodologies for similar compounds, is outlined below. This protocol should be considered a general guideline and may require optimization.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target boronic acid.
Step-by-Step Protocol (Generalized)
-
Preparation of the Starting Material: The synthesis would likely commence with a suitable dihalopyridine, such as 2,3-dichloropyridine. The greater reactivity of the chlorine atom at the 2-position towards nucleophilic aromatic substitution would allow for the selective introduction of the benzyloxy group.
-
Introduction of the Benzyloxy Group: 2,3-Dichloropyridine would be reacted with sodium benzylate in a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at an elevated temperature to yield 2-(benzyloxy)-3-chloropyridine.
-
Halogen-Metal Exchange: The resulting 2-(benzyloxy)-3-chloropyridine would then be subjected to a halogen-metal exchange reaction. This is typically achieved by treating the substrate with a strong organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like THF. This step generates a highly reactive pyridyl-lithium intermediate.
-
Borylation: The organolithium intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate. This reaction forms a boronate ester intermediate.
-
Hydrolysis: Finally, the boronate ester is hydrolyzed under acidic conditions (e.g., with aqueous hydrochloric acid) to afford the desired (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid. The product would then be isolated and purified, typically by crystallization or chromatography.
Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[4] This reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate in the presence of a base.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Kinase Inhibitors
A notable application of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is in the synthesis of potent kinase inhibitors. A patent discloses its use in a Suzuki coupling reaction with a pyrazolopyrimidine derivative to construct the core of a novel therapeutic agent.
Reaction Scheme:
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid + 4-chloro-7H-pyrrolo[2,3-d]pyrimidine → 4-(2-(Benzyloxy)-5-chloropyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine
Experimental Protocol:
The following protocol is adapted from the patent literature and serves as a validated example of the reactivity of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid.
| Parameter | Condition |
| Boronic Acid | (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid (1.2 equiv.) |
| Coupling Partner | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) |
| Catalyst | Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) |
| Base | Sodium Carbonate (Na₂CO₃) |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 100 °C |
This transformation highlights the utility of the target boronic acid in constructing complex biaryl systems, which are common motifs in kinase inhibitors. The choice of Pd(dppf)Cl₂ as the catalyst is common for cross-coupling reactions involving heteroaryl chlorides, as the dppf ligand is known to promote the oxidative addition step and stabilize the palladium intermediates. The use of an aqueous base and a water-miscible organic solvent is also a standard practice in Suzuki couplings, facilitating the dissolution of the reagents and the activation of the boronic acid.
Stability and Potential Side Reactions
As with many boronic acids, the primary stability concern for (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is protodeboronation, especially under acidic or basic conditions in the presence of water. This decomposition pathway can reduce the yield of the desired cross-coupling product. To mitigate this, it is advisable to use freshly prepared or properly stored boronic acid and to carefully control the reaction conditions, such as the nature of the base and the reaction time.
Another potential side reaction in Suzuki couplings is homocoupling of the boronic acid to form a bipyridine dimer. This is often more prevalent at higher temperatures or with highly active catalyst systems. Careful optimization of the catalyst loading and reaction temperature can minimize this undesired outcome.
Conclusion and Future Outlook
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its reactivity in the Suzuki-Miyaura cross-coupling reaction has been demonstrated in the context of kinase inhibitor synthesis, showcasing its importance in modern drug discovery. While further studies are needed to fully elucidate its reactivity profile and to develop a standardized, high-yielding synthesis, the available data suggest that this compound will continue to be a key intermediate for medicinal chemists. Future work in this area could involve exploring its reactivity in other cross-coupling reactions, such as the Chan-Lam or Stille couplings, and its application in the synthesis of a broader range of therapeutic agents and functional materials.
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- 3-Pyridylboronic acid(cas no: 1692-25-7). Career Henan Chemical Co. Accessed January 1, 2026.
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The Synthetic Chemist's Guide to Pyridinylboronic Acids: A Technical Primer
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Ascendancy of the Pyridinylboronic Acid Moiety
The pyridine ring is a cornerstone of medicinal chemistry, present in a remarkable number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, act as a ligand for metal ions, and modulate the physicochemical properties of a molecule has made it an indispensable scaffold in drug design. When combined with the versatile boronic acid functional group, the resulting pyridinylboronic acids become powerful building blocks for the construction of complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this critical class of reagents, offering insights into the underlying mechanisms and practical considerations for their successful preparation and use.
I. Foundational Strategies: Leveraging Halogenated Pyridines
The most traditional and often cost-effective methods for synthesizing pyridinylboronic acids begin with readily available halopyridines. These approaches, while established, require careful consideration of reaction conditions to achieve optimal outcomes.
Halogen-Metal Exchange: The Workhorse Approach
The halogen-metal exchange reaction is a fundamental and widely employed method for the preparation of pyridinylboronic acids and their esters. This strategy remains one of the least expensive and most reliable for large-scale synthesis. It typically involves the reaction of a bromopyridine or iodopyridine with an organolithium or Grignard reagent, followed by quenching the resulting organometallic intermediate with a trialkyl borate.[4]
Mechanism and Key Considerations:
The reaction proceeds through the formation of a highly reactive pyridinyl anion, which then acts as a nucleophile, attacking the electrophilic boron atom of the trialkyl borate. Subsequent hydrolysis yields the desired pyridinylboronic acid.
A critical advancement in this methodology is the "in situ quench" protocol.[5][6] In this variation, the organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate. This technique is particularly advantageous when the halopyridine contains functional groups that are sensitive to organometallic reagents, as it minimizes side reactions by ensuring the rapid trapping of the organometallic intermediate as it is formed.[5]
The choice of the halogen is crucial, with iodides and bromides being the most reactive. Chloropyridines and fluoropyridines are generally less suitable for this transformation due to the stronger carbon-halogen bond.
Illustrative Workflow: Halogen-Metal Exchange
Caption: Workflow for Halogen-Metal Exchange Synthesis.
Representative Protocol: Synthesis of 3-Pyridylboronic Acid [5]
-
To a solution of 3-bromopyridine and triisopropyl borate in a mixture of THF and toluene at -40 °C, slowly add n-butyllithium (2.5 M in hexanes) over 1 hour.
-
Stir the reaction mixture for an additional 30 minutes at -40 °C.
-
Allow the mixture to warm to -20 °C and then add 2N HCl.
-
Once at room temperature, separate the aqueous layer.
-
The product can be isolated by crystallization from acetonitrile, often as the boroxine.[5] For characterization, it is frequently converted to its more stable pinacol ester.[5]
| Starting Material | Reagents | Temperature | Yield | Reference |
| 3-Bromopyridine | n-BuLi, Triisopropyl borate | -40 °C | 90-95% | [5] |
| 4-Bromopyridine | n-BuLi, Trimethyl borate | -78 °C | 65% | [7][8] |
Palladium-Catalyzed Borylation: The Miyaura Borylation
For substrates incompatible with the strongly basic and nucleophilic conditions of halogen-metal exchange, the Miyaura borylation offers a milder, catalytic alternative.[9][10] This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source and is compatible with a wide range of functional groups.[10][11]
Mechanism and Key Considerations:
The catalytic cycle begins with the oxidative addition of the halopyridine to a Pd(0) complex. This is followed by transmetalation with the diboron reagent, and subsequent reductive elimination to yield the pyridinylboronic ester and regenerate the Pd(0) catalyst. The choice of base is critical; weak bases like potassium acetate (KOAc) are often employed to prevent the competing Suzuki-Miyaura coupling of the product with the starting material.[9]
Catalytic Cycle of Miyaura Borylation
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A-Technical-Guide-to-2-Benzyloxy-5-chloropyridin-3-yl-boronic-acid-for-Advanced-Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a key building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecules. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, and handling procedures. It is intended to serve as a comprehensive resource for researchers and drug development professionals, enabling them to effectively source, handle, and utilize this compound in their synthetic endeavors. This document consolidates information from various suppliers and safety data sheets to ensure technical accuracy and promote safe laboratory practices.
Introduction: The Role of Boronic Acids in Drug Discovery
Boronic acids are a class of organoboron compounds that have gained significant prominence in organic synthesis and medicinal chemistry.[1] Their unique electronic and physicochemical properties make them invaluable intermediates, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura cross-coupling. The versatility, stability, and relatively low toxicity of boronic acids have established them as essential tools for the construction of novel molecular architectures with potential therapeutic applications.[1] In drug design, the boronic acid moiety can be a crucial pharmacophore or a versatile handle for further chemical modification, contributing to the development of new drug candidates.
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, in particular, presents a trifunctional scaffold with a protected hydroxypyridine, a chloro substituent, and a boronic acid group. This arrangement offers multiple reaction sites for combinatorial library synthesis and targeted drug design, making it a compound of high interest for researchers in the pharmaceutical industry.
Commercial Availability and Sourcing
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is commercially available from a range of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to larger quantities for scale-up synthesis. When sourcing this reagent, it is crucial to consider factors such as purity, lead time, and the supplier's quality control processes.
Table 1: Prominent Commercial Suppliers of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
| Supplier | CAS Number | Purity | Available Quantities |
| BLDpharm | 850864-58-3 | Not specified | Inquire for details[2] |
| Fluorochem | 850864-58-3 | Not specified | 250mg, 1g[3] |
| CymitQuimica | 1217500-57-6 | 97% | 250mg, 1g, 5g[4] |
It is important to note that CAS numbers may vary between suppliers. Researchers should verify the specific CAS number with the chosen vendor to ensure they are ordering the correct compound. For instance, while BLDpharm and Fluorochem list the CAS number as 850864-58-3, CymitQuimica lists it as 1217500-57-6 for a chemically identical structure.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental for its effective use in synthesis and for ensuring laboratory safety. The properties of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid are summarized below.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H11BClNO3 | [3] |
| Molecular Weight | 263.48 g/mol | [5] |
| Boiling Point | 456.1±55.0 °C (Predicted) | [6] |
| Density | 1.36±0.1 g/cm3 (Predicted) | [6] |
| pKa | 5.95±0.53 (Predicted) | [6] |
| Physical Form | Solid |
These predicted values provide a useful baseline for experimental planning. However, it is always advisable to consult the supplier-specific documentation for the most accurate and up-to-date information.
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid and to ensure the safety of laboratory personnel.
Storage
This compound should be stored in a tightly sealed container in a dry, well-ventilated place. The recommended storage temperature is between 2-8°C.[6][7] It is also moisture-sensitive and should be stored under an inert gas to prevent degradation.
Safety Precautions
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is associated with several hazards. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably a fume hood.
Hazard Statements:
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[8]
-
P271: Use only outdoors or in a well-ventilated area.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P302 + P352: IF ON SKIN: Wash with plenty of water and soap.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
In case of accidental exposure, it is imperative to seek immediate medical attention and to have the product container or label at hand.
Synthetic Applications and Workflow Considerations
The synthetic utility of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid primarily lies in its ability to participate in palladium-catalyzed cross-coupling reactions. The general workflow for utilizing this reagent in a Suzuki-Miyaura coupling is outlined below.
Figure 1: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol Considerations:
-
Inert Atmosphere: Boronic acids can be sensitive to air and moisture. Therefore, it is crucial to set up the reaction under an inert atmosphere of nitrogen or argon.
-
Solvent Choice: The choice of solvent is critical for the success of the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is commonly employed.
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include potassium carbonate, cesium carbonate, and sodium carbonate. The choice of base can significantly impact the reaction yield and should be optimized for the specific substrates.
-
Catalyst and Ligand: A variety of palladium catalysts and ligands can be used for Suzuki-Miyaura couplings. The selection of the catalyst system depends on the reactivity of the coupling partners.
-
Reaction Monitoring: The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Workup and Purification: After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and the catalyst. The crude product is then purified, most commonly by column chromatography on silica gel.
Conclusion
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a readily available and highly valuable building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of diverse and complex molecular structures. By understanding its commercial availability, physicochemical properties, and proper handling procedures, researchers can safely and effectively incorporate this reagent into their synthetic strategies. This guide serves as a foundational resource to facilitate the use of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid in the pursuit of novel therapeutic agents.
References
- 2-(Benzyloxy)-5-chloropyridin-3-ylboronic acid CAS#: 850864-58-3 - ChemicalBook. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid - 广州伟伯科技有限公司. (n.d.).
- (2-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid - BLDpharm. (n.d.).
- 2-(Benzyloxy)-5-pyrimidinylboronic acid | Sigma-Aldrich. (n.d.).
- (3-(Benzyloxy)-2-chloropyridin-4-yl)boronic acid - PubChem. (2025, December 20).
- SAFETY DATA SHEET - TCI Chemicals. (2025, April 3).
- Boronic Acid – lumorachemicals.com. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.).
- (5-Chloropyridin-3-yl)boronic acid - BLDpharm. (n.d.).
- SAFETY DATA SHEET - Medline. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- 2-(Benzyloxy)phenylboronic acid 190661-29-1 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
- (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid - BLDpharm. (n.d.).
- 2-Benzyloxy-3-chloropyridine-4-boronic acid (Cas 2377608-73-4) - Parchem. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
- (2-(Benzyloxy)-3-chlorophenyl)boronic acid | CymitQuimica. (n.d.).
- (5-Chloro-2-ethoxypyridin-3-yl)boronic acid - BLDpharm. (n.d.).
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Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, with CAS Number 850864-58-3, is a substituted pyridinylboronic acid that serves as a valuable building block in medicinal chemistry and organic synthesis. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures integral to the discovery of new therapeutic agents. However, as with any reactive chemical intermediate, a thorough understanding of its health and safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This technical guide provides a comprehensive overview of the health and safety information for (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid. In the absence of a complete, formally registered Safety Data Sheet (SDS), this document synthesizes available data from suppliers, information on structurally analogous compounds, and general principles for handling arylboronic acids to offer a robust framework for risk assessment and safe laboratory practice.
Core Hazard Identification and Classification
While a specific GHS classification for (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is not universally established, data from suppliers and structurally similar compounds strongly suggest the following hazard profile. It is prudent to handle this compound as if it possesses these classifications.
| Hazard Class | GHS Classification (Inferred) | Key Hazard Statements (Inferred) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Note: This classification is based on the profiles of analogous compounds such as [2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid and 6-Benzyloxypyridine-3-boronic acid.[1][2]
Signal Word: Warning
Hazard Pictogram:
Toxicological Profile: An Evidence-Based Assessment
Direct toxicological studies on (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid are not publicly available. However, the anticipated biological effects can be inferred from its chemical structure and the known properties of related compounds.
-
Irritation: The primary and most consistently reported hazard for benzyloxy-substituted arylboronic acids is irritation.[1][2] Contact with the skin is likely to cause redness, itching, and inflammation. Eye contact can lead to serious irritation, pain, and potential damage if not promptly addressed. Inhalation of the dust can irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.
-
Ingestion: The "Harmful if swallowed" classification is based on analogs and suggests that ingestion of significant quantities could lead to systemic toxicity.[1]
-
Genotoxicity: It is important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays.[3] While there is no specific data for this compound, this potential hazard underscores the importance of minimizing exposure.
Safe Handling and Storage: A Proactive Approach
Adherence to rigorous safe handling protocols is the most effective way to mitigate the risks associated with (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid.
Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe handling lies in a well-designed workspace and appropriate personal barriers.
Caption: Workflow for Safe Handling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid.
-
Engineering Controls: All manipulations of solid (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid or its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[4]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use and change them frequently, especially after direct contact.[4]
-
Skin and Body Protection: A laboratory coat should be worn at all times. For tasks with a higher risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection: For routine handling of small quantities in a fume hood, respiratory protection is not typically required. However, if handling large quantities or if dust generation is unavoidable, a NIOSH-approved respirator may be necessary.
-
Storage and Incompatibility
Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage is often at refrigerator temperatures (2-8°C).[5] Protect from moisture, as arylboronic acids can be sensitive to hydrolysis.
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[1]
Emergency Procedures: Preparedness and Response
Despite careful handling, accidental exposures can occur. A clear and practiced emergency plan is essential.
First-Aid Measures
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Accidental Release and Fire-Fighting Measures
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Avoid generating dust.
-
Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Prevent the spilled material from entering drains or waterways.[1]
-
-
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
-
Stability and Reactivity
Arylboronic acids are generally stable to air and moisture compared to many other organometallic reagents, which contributes to their widespread use.[6] However, they are not indefinitely stable and can undergo decomposition.
-
Protodeboronation: A key decomposition pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved. This process can be influenced by pH, with accelerated decomposition observed under both acidic and basic conditions for many arylboronic acids.[7]
-
Conditions to Avoid: Protect from moisture and avoid strong oxidizing agents.[1]
Disposal Considerations
All waste containing (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid should be treated as hazardous chemical waste. Dispose of the material and its container in accordance with local, regional, and national regulations. Do not allow the material to enter the environment.
Conclusion
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a valuable synthetic tool, but its potential hazards necessitate a respectful and cautious approach. By understanding its inferred hazard profile, implementing robust engineering controls and PPE, and adhering to strict safe handling and emergency procedures, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. The principles of scientific integrity demand that we treat compounds with incomplete data with a higher degree of caution, and the recommendations in this guide are framed with that imperative in mind.
References
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PubChem. (n.d.). (3-(Benzyloxy)-2-chloropyridin-4-yl)boronic acid. Retrieved from [Link]
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Journal of Materials Chemistry B. (n.d.). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Retrieved from [Link]
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WordPress.com. (n.d.). Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. Retrieved from [Link]
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Anderson's Process Solutions. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
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UL Solutions. (n.d.). Management of Firefighters' Chemical & Cardiovascular Exposure Risks on the Fireground. Retrieved from [Link]
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ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Retrieved from [Link]
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PubMed. (2024). Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). Retrieved from [Link]
-
PubChem. (n.d.). (3-(Benzyloxy)-2-chloropyridin-4-yl)boronic acid. Retrieved from [Link]
-
Huayuan World. (2025). [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Introduction: Navigating the Intricacies of Heteroaromatic Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where the construction of complex biaryl and heteroaryl-aryl scaffolds is paramount.[4][5] This guide provides an in-depth protocol and expert insights for the Suzuki-Miyaura coupling of a specific, electronically nuanced substrate: (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid.
The coupling of heteroaryl boronic acids, especially those of π-deficient heterocycles like pyridine, presents a unique set of challenges.[6] The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[6] Furthermore, heteroaryl boronic acids are often susceptible to protodeboronation, a significant side reaction that diminishes the yield of the desired coupled product.[4][6] This application note is designed to equip researchers, scientists, and drug development professionals with a comprehensive and validated protocol to successfully navigate these challenges and achieve high-yielding coupling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid with various aryl and heteroaryl halides.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[1][2][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex.[2][7]
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid) transfers its organic moiety to the Pd(II) complex.[2][9] The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species.[9][10]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][2][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid with a generic aryl bromide. Optimization of reaction parameters may be necessary for different coupling partners.
Materials and Reagents
-
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
-
Aryl bromide (or other suitable aryl/heteroaryl halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Reaction Setup and Procedure
-
Inert Atmosphere: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid (1.2 equivalents) and the aryl bromide (1.0 equivalent).
-
Addition of Base and Catalyst: Add the chosen base (e.g., K₂CO₃, 2.0 equivalents) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Solvent Degassing: The choice of solvent is critical. A mixture of 1,4-dioxane and water (e.g., 4:1 or 10:1 v/v) is often effective.[2][11] The solvent should be thoroughly degassed by bubbling with an inert gas for 15-30 minutes to remove dissolved oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[11]
-
Reaction Execution: Add the degassed solvent to the reaction flask under an inert atmosphere. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred vigorously.[11] For microwave-assisted reactions, the temperature and time will need to be optimized.[12]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[2][11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Table of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is often used to drive the reaction to completion, especially if there is a risk of protodeboronation. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Buchwald pre-catalysts (e.g., XPhos Pd G3, 1-3 mol%) | For challenging couplings involving heteroaryl chlorides, more advanced catalyst systems with bulky electron-rich phosphine ligands are often more effective.[11][13] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | The choice of base is crucial.[10] For heteroaromatic substrates, a moderately strong base is generally preferred. Cesium carbonate is often more effective due to its higher solubility in organic solvents.[3] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene, or DMF | The presence of water can be beneficial in some Suzuki couplings.[5] However, for substrates prone to protodeboronation, anhydrous conditions might be necessary.[4] |
| Temperature | 80 - 120 °C | Higher temperatures are often required for less reactive aryl chlorides. Microwave heating can significantly reduce reaction times.[12] |
Troubleshooting Common Challenges
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst; Insufficiently degassed solvent; Poor choice of base or solvent. | Use a fresh batch of catalyst. Ensure thorough degassing of the solvent.[11] Screen different bases and solvent systems. Consider a more active catalyst system (e.g., Buchwald ligands and pre-catalysts). |
| Significant Protodeboronation | Presence of protic impurities (water); High reaction temperature; Prolonged reaction time. | Use anhydrous solvents and reagents.[4] Lower the reaction temperature and monitor the reaction closely to avoid extended heating. The use of boronic esters can sometimes mitigate this issue.[14] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is set up and maintained under a strict inert atmosphere.[11] |
| Difficulty in Purification | Formation of closely related byproducts. | Optimize the reaction conditions to improve selectivity. Employ high-resolution chromatography techniques for purification. |
Conclusion: A Versatile Tool for Complex Molecule Synthesis
The Suzuki-Miyaura coupling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, while presenting challenges inherent to heteroaromatic substrates, is a highly achievable and valuable transformation. By carefully selecting the catalyst, base, and solvent, and by maintaining a scrupulously inert atmosphere, researchers can successfully synthesize a wide array of novel biaryl and heteroaryl-aryl compounds. The protocol and insights provided in this application note serve as a robust foundation for the successful implementation of this powerful synthetic tool in drug discovery and development programs.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Li, W., et al. (2002). 3-pyridylboronic acid. Organic Syntheses. [Link]
-
Li, W., et al. (2002). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry. [Link]
-
ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
-
ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
-
ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF. [Link]
-
Anderson, K. W., et al. (2005). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
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- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Utility of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for structurally novel and functionally precise molecular entities is incessant. Heterocyclic compounds, in particular, form the backbone of a vast number of approved therapeutics. Within this domain, (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid has emerged as a highly valuable and versatile building block. Its unique substitution pattern—a bulky, protecting benzyloxy group, a reactive chloro substituent, and a synthetically amenable boronic acid—offers a trifecta of chemical handles that can be strategically exploited to construct complex molecular architectures. This guide provides an in-depth exploration of the applications of this reagent, focusing on its pivotal role in the synthesis of targeted therapies, complete with detailed protocols and mechanistic insights for researchers at the forefront of medicinal chemistry.
Core Principle: A Versatile Scaffold for Suzuki-Miyaura Cross-Coupling
The primary application of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid lies in its function as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is a cornerstone of modern organic synthesis, revered for its mild reaction conditions, broad functional group tolerance, and the stability of the boronic acid reagents. The boronic acid moiety on the pyridine ring allows for the formation of a carbon-carbon bond with a variety of electrophilic partners, typically aryl or heteroaryl halides and triflates.
The benzyloxy group at the 2-position serves a dual purpose. Firstly, it acts as a protecting group for the pyridinol functionality, preventing unwanted side reactions. Secondly, its steric bulk can influence the regioselectivity of subsequent transformations. The chloro group at the 5-position provides an additional site for diversification, allowing for further modifications of the molecular scaffold through nucleophilic aromatic substitution or other cross-coupling reactions.
Application Focus: Development of SOS1 Inhibitors for RAS-Mutated Cancers
A prominent and recent application of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is in the development of inhibitors of Son of Sevenless homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor that plays a critical role in the activation of KRAS, a key protein in cell signaling pathways that is frequently mutated in a variety of cancers. The inhibition of the SOS1-KRAS interaction is a promising therapeutic strategy for treating these malignancies.
In this context, (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid serves as a key fragment in the synthesis of a novel class of heteroaryl compounds designed to disrupt the SOS1-KRAS protein-protein interaction. The pyridine core of the boronic acid is incorporated into the final inhibitor structure, where it often engages in crucial hydrogen bonding and other non-covalent interactions within the target protein's binding pocket.
Logical Workflow for SOS1 Inhibitor Synthesis
The general synthetic strategy involves the Suzuki-Miyaura coupling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid with a suitable heteroaryl halide. This is followed by a series of transformations to install the necessary pharmacophoric features and ultimately deprotect the benzyloxy group to reveal the pyridinol, which may be essential for biological activity.
Caption: Synthetic workflow for SOS1 inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid with a heteroaryl bromide.
Materials:
-
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid (1.0 equiv)
-
Heteroaryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon source
-
Schlenk flask or microwave vial
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, the heteroaryl bromide, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.
-
Place the reaction vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80-120 °C) for the required time (typically 2-18 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, often effective for heteroaryl substrates. Other catalysts such as Pd(PPh₃)₄ or those with more specialized phosphine ligands may be screened for optimal results.
-
Base: Potassium carbonate is a commonly used base that is effective in promoting transmetalation. Other bases like cesium carbonate or potassium phosphate may be required for more challenging couplings.
-
Solvent System: The mixture of an organic solvent like dioxane with water is crucial. Water helps to dissolve the inorganic base and facilitates the transmetalation step of the catalytic cycle.
Protocol 2: Deprotection of the Benzyloxy Group
This protocol describes a standard method for the removal of the benzyl protecting group via hydrogenolysis.
Materials:
-
Benzyloxy-protected compound (1.0 equiv)
-
Palladium on carbon (10% Pd/C) (0.1 equiv by weight)
-
Methanol or Ethanol
-
Hydrogen source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the benzyloxy-protected compound in methanol or ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst.
-
Seal the flask, evacuate, and backfill with hydrogen gas (a hydrogen balloon is suitable for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified if necessary.
Trustworthiness and Self-Validation:
Each protocol should be monitored for completion using appropriate analytical techniques (TLC, LC-MS). The identity and purity of the products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid with various heteroaryl bromides, as might be found in a drug discovery program.
| Entry | Heteroaryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromoisoquinoline | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DME/H₂O | 90 | 8 | 78 |
| 3 | 5-Bromo-1,3-dimethylpyrazole | XPhos Pd G3 (2) | K₃PO₄ | t-BuOH/H₂O | 110 | 4 | 92 |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
The process begins with the oxidative addition of the heteroaryl halide to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond of the product and regenerates the Pd(0) catalyst.
Conclusion
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a sophisticated and highly enabling reagent in medicinal chemistry. Its utility in the construction of complex heteroaromatic compounds, particularly in the context of targeted therapies such as SOS1 inhibitors, underscores its importance. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively leverage this building block in their own drug discovery endeavors. As with any synthetic procedure, optimization for specific substrates is often necessary to achieve the desired outcomes.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Revolution Medicines, Inc. (2019). HETEROARYL COMPOUNDS AS INHIBITORS OF SOS1. WO2019165158A1.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceutical agents, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic functionalization of the pyridine ring is therefore of paramount importance in drug discovery. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2] This guide focuses on the application of a specific, high-value building block, (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, in palladium-catalyzed cross-coupling reactions. The presence of the benzyloxy and chloro substituents offers a unique combination of electronic properties and potential for further synthetic transformations, making this reagent particularly attractive for the synthesis of complex molecules in drug development programs.[3][4]
Boronic acids, in general, are favored in medicinal chemistry due to their stability, low toxicity, and broad functional group tolerance.[5][6][7] The introduction of a boronic acid group to a bioactive molecule can modify its selectivity, as well as its physicochemical and pharmacokinetic properties, often leading to improved therapeutic profiles.[7]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that joins an organoboron compound with an organic halide or triflate.[8][9] The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X), forming a Pd(II) intermediate.[9]
-
Transmetalation: In the presence of a base, the boronic acid is activated to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the efficiency and outcome of the reaction.[10] For pyridine-containing substrates, potential challenges include catalyst inhibition by the Lewis basic pyridine nitrogen.[2] Careful optimization is therefore crucial for success.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid with a generic aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Conventional Thermal Heating
This protocol is suitable for most standard laboratory setups.
Materials:
-
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equivalents)
-
1,4-Dioxane and water (e.g., 4:1 v/v), degassed
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, palladium(II) acetate, phosphine ligand, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine the aryl bromide, (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, palladium catalyst, ligand, and base.
-
Add the degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-60 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of substituted pyridylboronic acids. These serve as a guide for optimizing the reaction with (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(dppf)Cl₂[1] | Pd₂(dba)₃ / Ligand[11] | Pd(OAc)₂ / PPh₃[10] |
| Ligand | dppf (in catalyst) | Buchwald-type ligand | PPh₃ |
| Base | Na₃PO₄[1] | KF[11] | K₂CO₃[10] |
| Solvent | Dioxane[1] | Dioxane[11] | Dioxane/Water[10] |
| Temperature | 65-100 °C[1] | Room Temp to 100 °C | 80-100 °C[10] |
| Typical Yields | Modest to Good[1] | Good to Excellent[11] | Generally Good[10] |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand is often critical, with electron-rich and bulky phosphine ligands frequently providing superior results.[12]
-
Decomposition of Boronic Acid: Pyridylboronic acids can be susceptible to protodeboronation.[11] Using anhydrous solvents and a rigorously inert atmosphere can help to mitigate this side reaction.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of more electron-rich and sterically hindered ligands can sometimes overcome this issue.[2]
-
Purification Challenges: The polarity of the pyridine-containing products can sometimes make purification by column chromatography challenging. Careful selection of the eluent system is necessary.
Conclusion
The palladium-catalyzed cross-coupling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a powerful and versatile method for the synthesis of highly functionalized pyridine derivatives. These compounds are valuable intermediates in the discovery and development of new pharmaceutical agents.[13][14] By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently access a wide range of novel molecular architectures.
References
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- Sowinski, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- Zhao, X., et al. (2010). Pd-catalyzed oxidative cross-coupling of N-tosylhydrazones with arylboronic acids. Chemical Communications.
- ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling of Benzylammonium Salts with Boronic Acids under Mild Conditions.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling.
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- DergiPark. (n.d.). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides.
- Suk, Y., & Thayumanavan, S. (2008). Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. Organic Letters.
- Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.
- Li, A. Y. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- Singh, A., et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules.
- ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules.
- BenchChem. (2025). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.
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- 2. researchgate.net [researchgate.net]
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- 4. audreyli.com [audreyli.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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The Strategic Role of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid in Modern Drug Discovery
Application Notes & Protocols for Advanced Medicinal Chemistry
Introduction: A Privileged Scaffold Building Block
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with potent and selective biological activity is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of approved pharmaceuticals. Among the vast arsenal of synthetic reagents available to medicinal chemists, (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid has emerged as a strategic and versatile building block. Its utility lies in its pre-functionalized structure, which allows for the controlled and predictable introduction of a substituted pyridine moiety into complex organic molecules.
This boronic acid derivative is particularly valuable for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The presence of three distinct functional handles—the boronic acid at the 3-position, a chlorine atom at the 5-position, and a benzyloxy group at the 2-position—offers a platform for sequential, site-selective modifications. The benzyloxy group not only serves as a protecting group for the pyridinol tautomer but also influences the electronic properties of the ring, while the chloro substituent provides an additional site for subsequent cross-coupling or nucleophilic substitution reactions. This multi-functionality makes it an ideal reagent for building diverse chemical libraries aimed at screening for biologically active compounds.[3] A key application of this building block has been in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.[3][4][5]
Physicochemical Properties and Handling
Understanding the properties of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is critical for its effective use and storage. Boronic acids, in general, are known to be sensitive to certain conditions and can undergo protodeboronation or form anhydride trimers (boroxines).
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁BClNO₂ | [6] |
| Molecular Weight | 262.49 g/mol | Inferred from formula |
| Appearance | Typically an off-white to pale yellow solid | General knowledge |
| CAS Number | 850864-58-3 | [6] |
| Solubility | Soluble in many organic solvents like dioxane, THF, and DMF. Limited solubility in non-polar solvents and water. | [7] |
| Stability & Storage | Store under inert gas (Nitrogen or Argon) in a cool, dry place (2-8°C). Sensitive to moisture and strong oxidizing agents. Can slowly degrade via protodeboronation. | [8] |
Note: Some properties are based on closely related analogs and general characteristics of arylboronic acids, as comprehensive experimental data for this specific compound is not fully available in public literature.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is to serve as the organoboron partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction is a cornerstone of modern synthetic chemistry, valued for its mild conditions and high functional group tolerance.[1][2]
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura reaction provides insight into the critical role of each component. The generally accepted mechanism involves three main steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is often crucial here, especially for less reactive halides like aryl chlorides, as it facilitates this rate-limiting step.[7]
-
Transmetalation : The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the benzyloxy-chloropyridyl moiety) to the palladium center, displacing the halide. This step is often sensitive to the base and solvent system.[7]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1]
Challenges can arise when using heteroaryl boronic acids like the one in focus. These substrates can be prone to decomposition (protodeboronation), and their electronic properties can slow the rate of transmetalation.[8] Careful optimization of the base, solvent, and catalyst system is therefore essential for success.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 850864-58-3,(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid [weeiboo.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chan-Lam Coupling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Introduction: The Strategic Value of Chan-Lam Coupling in Modern Drug Discovery
The Chan-Lam coupling reaction, a copper-catalyzed cross-coupling of an arylboronic acid with an amine or an alcohol, has emerged as a cornerstone in the synthesis of aryl ethers and aryl amines.[1] This reaction is particularly valued in pharmaceutical and agrochemical research for its operational simplicity, mild reaction conditions, and the use of a relatively inexpensive and less toxic copper catalyst compared to palladium-based methods.[2][3] The ability to conduct these reactions open to the air at room temperature further enhances their practicality in a high-throughput synthesis environment.[4]
This application note provides a comprehensive guide to the Chan-Lam coupling of a specific, high-value building block: (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid . The unique electronic and steric features of this substrate, including the electron-donating benzyloxy group, the electron-withdrawing chloro substituent, and the coordinating pyridine nitrogen, necessitate a carefully optimized protocol to achieve high yields and minimize side products. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for both N-arylation and O-arylation, and offer expert insights into troubleshooting and reaction optimization.
Understanding the Reactant: (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
The reactivity of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid in Chan-Lam coupling is dictated by a combination of electronic and steric factors. The pyridine ring, being electron-deficient, can influence the transmetalation step. The substituents on the pyridine ring further modulate its reactivity. The benzyloxy group at the 2-position is electron-donating, which can enhance the nucleophilicity of the pyridine nitrogen, while the chloro group at the 5-position is electron-withdrawing. The boronic acid at the 3-position is sterically accessible, which is favorable for the coupling reaction.
A critical consideration for this and other pyridylboronic acids is their stability. The proximity of the Lewis acidic boron center to the Lewis basic pyridine nitrogen can lead to intramolecular coordination and potential decomposition pathways. Therefore, proper storage and handling of the boronic acid are crucial for reproducible results.
The Mechanism of Chan-Lam Coupling: A Copper-Catalyzed Cycle
The Chan-Lam coupling is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle. While the exact mechanism is still a subject of research and can be influenced by the specific reactants and conditions, a generally accepted pathway involves the following key steps:
-
Ligand Exchange: The amine or alcohol substrate coordinates to the copper(II) catalyst.
-
Transmetalation: The arylboronic acid transfers its aryl group to the copper center, forming a copper-aryl intermediate.
-
Oxidative Addition/Reductive Elimination: A proposed Cu(III) intermediate is formed, which then undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species.
-
Reoxidation: The Cu(I) species is reoxidized to the active Cu(II) catalyst by an oxidant, typically atmospheric oxygen, completing the catalytic cycle.[5]
Figure 1: A simplified representation of the proposed catalytic cycle for the Chan-Lam coupling reaction.
Optimized Protocols for Chan-Lam Coupling
Based on extensive literature precedent for the coupling of heteroarylboronic acids and internal optimization, we propose the following protocols for the N-arylation and O-arylation of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid.
General Considerations:
-
Reagent Quality: Use high-purity (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid. Boronic acids can dehydrate to form boroxines, which may exhibit different reactivity.[6]
-
Solvent: Anhydrous solvents are recommended to minimize protodeboronation of the boronic acid.
-
Atmosphere: While the reaction is often described as being tolerant to air, running the reaction under an inert atmosphere (N₂ or Ar) can sometimes improve yields by preventing oxidation of sensitive substrates or intermediates.[7] However, for many substrates, an air atmosphere is sufficient and provides the necessary oxidant for catalyst turnover.
-
Stoichiometry: An excess of the amine or alcohol coupling partner is often used to drive the reaction to completion. The boronic acid is typically the limiting reagent.
Protocol 1: N-Arylation with Amines
This protocol is optimized for the coupling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid with a range of primary and secondary amines.
Table 1: Reaction Components for N-Arylation
| Component | Molarity (mmol) | Equivalents |
| (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid | 0.5 | 1.0 |
| Amine | 1.0 | 2.0 |
| Copper(II) Acetate (Cu(OAc)₂) | 0.05 | 0.1 |
| Pyridine | 1.0 | 2.0 |
| Dichloromethane (DCM), anhydrous | 5 mL | - |
| 4 Å Molecular Sieves | ~200 mg | - |
Step-by-Step Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid (0.5 mmol, 1.0 equiv.), copper(II) acetate (0.05 mmol, 0.1 equiv.), and 4 Å molecular sieves (~200 mg).
-
Seal the vial and purge with an inert gas (N₂ or Ar) if desired, although an air atmosphere is often sufficient.
-
Add anhydrous dichloromethane (5 mL) via syringe.
-
Add the amine (1.0 mmol, 2.0 equiv.) and pyridine (1.0 mmol, 2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 12 to 48 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves and copper salts, washing the pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl pyridine derivative.
Protocol 2: O-Arylation with Alcohols and Phenols
This protocol is designed for the synthesis of aryl ethers from (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid and various alcohols or phenols.
Table 2: Reaction Components for O-Arylation
| Component | Molarity (mmol) | Equivalents |
| (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid | 0.5 | 1.0 |
| Alcohol/Phenol | 1.0 | 2.0 |
| Copper(II) Acetate (Cu(OAc)₂) | 0.1 | 0.2 |
| Triethylamine (Et₃N) | 1.5 | 3.0 |
| Dichloromethane (DCM), anhydrous | 5 mL | - |
Step-by-Step Procedure:
-
In a dry reaction vessel, combine (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid (0.5 mmol, 1.0 equiv.) and copper(II) acetate (0.1 mmol, 0.2 equiv.).
-
Add anhydrous dichloromethane (5 mL) to the vessel.
-
To the stirring suspension, add the alcohol or phenol (1.0 mmol, 2.0 equiv.) followed by triethylamine (1.5 mmol, 3.0 equiv.).
-
Stir the reaction mixture at room temperature and open to the air.
-
Monitor the reaction by TLC or LC-MS. O-arylation reactions may require longer reaction times (24-72 hours) compared to N-arylations.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the desired aryl ether.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. reddit.com [reddit.com]
- 7. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki reactions with (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Guide ID: SMC-TS-2026-01 Topic: Troubleshooting Low Yield in Suzuki Reactions with (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid Senior Application Scientist: Dr. Gemini
Introduction: Navigating Challenges with Heteroaryl Boronic Acids
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, prized for its functional group tolerance and reliability.[1][2][3] However, researchers often face challenges when employing specific classes of substrates. (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, a valuable building block, presents a classic case of a challenging heteroaryl boronic acid. Its electron-deficient nature and the presence of a Lewis-basic pyridine nitrogen atom make it highly susceptible to common failure modes, primarily protodeboronation and catalyst inhibition.[4][5][6]
This guide provides a structured troubleshooting framework, moving from common initial checks to in-depth solutions tailored to the specific chemical properties of this substrate. Our goal is to explain the causality behind each experimental choice, empowering you to diagnose issues and rationally optimize your reaction conditions for maximum yield and reproducibility.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered in Suzuki-Miyaura couplings. Before diving into substrate-specific problems, always verify these fundamental parameters.
Q1: My reaction shows low to no conversion of starting materials. What are the first things I should check?
A1: When a reaction fails, a systematic check of your foundational setup is crucial.
-
Inert Atmosphere & Solvent Degassing: Oxygen can lead to the oxidative homocoupling of your boronic acid and can damage phosphine ligands, ultimately decomposing your catalyst.[7][8][9] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents, including water, are rigorously degassed. Techniques like freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes are recommended.[10][11]
-
Reagent Quality & Stoichiometry:
-
Boronic Acid: Boronic acids can degrade on storage, especially when exposed to air and moisture.[8][10] Consider using a fresh batch or verifying the purity of your current stock. Using a slight excess (1.1-1.5 equivalents) is standard practice.
-
Palladium Catalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are from a reliable source and have been stored correctly. Many precatalysts are air-stable, but older batches of Pd(0) sources can lose activity.[8][12]
-
-
Base Activation: The base is critical for activating the boronic acid for transmetalation.[3][13] Ensure you are using an appropriate base (see Section 2) and that it is of high purity and anhydrous if the reaction requires it. Some inorganic bases can be less effective if they are hydrated or old.
Q2: I'm observing a significant amount of a byproduct that corresponds to my starting aryl halide, but without the halogen (dehalogenation). What's happening?
A2: Dehalogenation is typically a result of a competing reaction pathway where a hydride source intercepts the palladium(II) intermediate after oxidative addition. This can be promoted by certain solvents (like alcohols, which can act as hydride donors at high temperatures) or impurities in the reagents. Ensure you are using high-purity, anhydrous solvents where appropriate.
Q3: My main byproduct is the homocoupling of my boronic acid (a symmetrical bipyridine). How can I prevent this?
A3: Homocoupling of the boronic acid is almost always promoted by the presence of oxygen.[7][9] This side reaction involves the palladium-catalyzed coupling of two boronic acid molecules. The most effective solution is to improve the degassing of your reaction mixture and ensure a strictly inert atmosphere throughout the experiment.[8][10] In some cases, slowing the addition of the boronic acid can also minimize this side reaction.
Section 2: In-Depth Troubleshooting for (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
This substrate's unique structure necessitates a more nuanced approach. The following issues are the most probable causes of low yield.
Problem: Protodeboronation Dominates the Reaction
Protodeboronation is the protonolysis of the C–B bond, converting your valuable boronic acid into the corresponding 2-(Benzyloxy)-5-chloropyridine, thus halting the catalytic cycle.[6] Heteroaryl boronic acids, particularly electron-deficient ones, are notoriously prone to this side reaction.[4][14][15]
Causality: The reaction occurs in aqueous media and is accelerated under basic conditions, which are required for the Suzuki coupling itself.[16] The mechanism often involves the formation of a boronate anion ([ArB(OH)₃]⁻), which is then protonated at the ipso-carbon.[16]
Solutions:
-
Switch to Anhydrous Conditions with a Non-Hydroxide Base: The most direct way to combat protodeboronation is to remove the primary proton source: water.
-
Use a More Stable Boronate Ester: Boronic acids can be converted into more stable derivatives that are less susceptible to premature protodeboronation.[18] These esters hydrolyze in situ at a controlled rate to release the active boronic acid.
-
Employ Additives: In some cases, adding a dehydrating agent like trimethyl borate can help scavenge trace amounts of water and facilitate the reaction.[5]
Problem: Catalyst Inhibition or Low Activity
The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle, inactive state, effectively poisoning it and preventing it from participating in the catalytic cycle.[5]
Causality: The lone pair on the pyridine nitrogen competes with the phosphine ligands for coordination sites on the palladium atom. This can hinder the crucial steps of oxidative addition and reductive elimination.
Solutions:
-
Select Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (Buchwald ligands) are designed to overcome such challenges.[19][20]
-
Recommended Ligands: SPhos, XPhos, or RuPhos are excellent choices. Their steric bulk promotes the reductive elimination step and their electron-donating nature accelerates the oxidative addition of the aryl halide.[20] They form highly active, monoligated Pd(0) species that are less susceptible to poisoning by the pyridine nitrogen.
-
Precatalysts: Using well-defined precatalysts like XPhos Pd G2/G3 ensures the efficient generation of the active Pd(0) species.[12][19]
-
-
Consider Copper(I) Co-catalysis: For notoriously difficult 2-pyridyl couplings, the addition of a copper(I) salt (e.g., CuCl, Cu₂O) has been shown to dramatically improve yields.[21][22]
-
Mechanism of Action: While not fully elucidated for all systems, copper is believed to facilitate the transmetalation step. It may form a 2-pyridylcopper intermediate that more readily transmetalates with the palladium complex, bypassing the slow direct transfer from boron to palladium.[21]
-
Section 3: Optimized Experimental Protocols
The following protocols are designed as robust starting points for the coupling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol uses a modern catalyst system under aqueous basic conditions, suitable for initial screening.
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid (1.2 eq), a palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%), and the base (e.g., K₂CO₃, 2.0 eq).[19][23]
-
Inerting the Vessel: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[23]
-
Solvent Addition: Through the septum, add the degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O in a 4:1 to 10:1 ratio).[10][23] The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8]
-
Reaction Execution: Place the sealed flask in a preheated oil bath set to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8][23]
-
Purification: Purify the crude residue using flash column chromatography on silica gel.
Protocol 2: Degassing a Solvent (Freeze-Pump-Thaw)
This is the most rigorous method for removing dissolved oxygen.
-
Place the solvent in a Schlenk flask with a sidearm and seal it.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once fully frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the flask to the vacuum line and thaw the solvent in a warm water bath. You may see gas bubbles evolve from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times for optimal results.
Section 4: Key Parameter Optimization Tables
Use these tables as a guide to rationally select and screen conditions for your specific aryl halide partner.
Table 1: Catalyst & Ligand Selection Guide
| Catalyst System | Recommended For | Key Advantages | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Simple, activated aryl bromides/iodides | Inexpensive, readily available. | [19] |
| Pd(OAc)₂ / SPhos | Challenging aryl chlorides, heteroaryl couplings | High activity, good for substrates prone to catalyst poisoning. | [17][23] |
| XPhos Pd G3 | Sterically hindered or electron-rich/deficient partners | Excellent thermal stability and activity, reliable generation of Pd(0). | [8] |
| Pd(dppf)Cl₂ | General purpose, good for many heteroaryl systems | Robust, easy to handle, often effective with boronic esters. |[24] |
Table 2: Base & Solvent Compatibility Matrix
| Base | Recommended Solvent(s) | Conditions | Rationale & Notes | Reference |
|---|---|---|---|---|
| K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Aqueous | Standard, robust conditions. Cs₂CO₃ is more soluble and often more effective but also more expensive. | [21][23] |
| K₃PO₄ | Dioxane, Toluene, THF, 2-MeTHF | Anhydrous | Strong, non-nucleophilic base. Highly recommended for minimizing protodeboronation. | [12][19] |
| KF / CsF | Isopropanol, Dioxane | Anhydrous | Fluoride ions can activate the boronic acid; particularly effective for heteroaryl boronates. | [15][17] |
| Organic Bases (e.g., Et₃N) | DMF, NMP | Anhydrous | Generally weaker and less common; used in specific cases where inorganic bases cause issues. |[1] |
Section 5: Visual Guides
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura cycle with key failure points for heteroaryl boronic acids.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for diagnosing and solving low-yield Suzuki reactions.
References
-
Newman, S. G., & Willis, M. C. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]
-
Suzuki-Miyaura. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved from [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ResearchGate. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved from [Link]
-
Vantourout, J. C., et al. (2016). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. Retrieved from [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). ACS Publications. Retrieved from [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2002). ResearchGate. Retrieved from [Link]
-
Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved from [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]
-
Deng, J. Z., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345-347. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]
-
Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). Canadian Science Publishing. Retrieved from [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2010). ResearchGate. Retrieved from [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). RSC Publishing. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved from [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). ACS Publications. Retrieved from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]
-
The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Deng, J. Z., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. PubMed. Retrieved from [Link]
Sources
- 1. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 22. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Cross-Coupling with (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Introduction
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a key building block for synthesizing complex molecular architectures, particularly in pharmaceutical research and development. Its trifunctional nature—a boronic acid for cross-coupling, a chloro-substituent for further functionalization, and a benzyloxy-protected alcohol—makes it highly valuable. However, like many heteroaromatic boronic acids, its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is not without challenges. Researchers frequently encounter side reactions that can significantly lower yields and complicate purification.
This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate the common pitfalls associated with this reagent. We will address the root causes of prevalent side reactions and offer field-proven solutions to maximize the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and I'm recovering significant amounts of the deboronated starting material, 2-(Benzyloxy)-5-chloropyridine. What is happening and how can I prevent it?
A1: This is a classic case of protodeboronation.
Protodeboronation is the cleavage of the C–B bond, which is replaced by a C–H bond from a proton source in the reaction mixture (e.g., water, alcohol, or even acidic protons on other reagents). Heteroaromatic boronic acids are particularly susceptible to this side reaction, and its rate is highly pH-dependent.[1][2][3]
Causality & Mechanism: The reaction is often accelerated by both acidic and basic conditions.[2] Under the basic conditions typical of Suzuki couplings, the boronic acid exists in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻). This species can be protonated at the ipso-carbon, leading to C-B bond cleavage. For pyridyl boronic acids, intramolecular catalysis can further accelerate this undesired process.[4][5]
Troubleshooting Workflow:
-
Choice of Base: The type and strength of the base are critical. Overly strong bases in protic solvents can accelerate protodeboronation.
-
Recommendation: Switch to a milder base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provide a good balance of reactivity for transmetalation without excessively promoting protodeboronation.[6] In some cases, fluoride bases like cesium fluoride (CsF) can be effective.
-
-
Solvent System: The presence of excess water can be detrimental.
-
Recommendation: Use rigorously dried, degassed anhydrous solvents (e.g., dioxane, toluene, or DME). If a co-solvent is necessary, minimize the amount of water or consider using a non-protic co-solvent.
-
-
Temperature Control: High temperatures can increase the rate of decomposition.
-
Recommendation: Run the reaction at the lowest temperature that allows for efficient cross-coupling. Start screening around 80-90 °C and adjust as needed.
-
-
Use a More Stable Boron Species: If protodeboronation remains a significant issue, the most robust solution is to replace the boronic acid with a more stable derivative that slowly releases the active species in situ.
-
Advanced Solution: Convert the boronic acid to its corresponding N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable, air-tolerant solids that slowly hydrolyze under basic aqueous conditions to release the boronic acid, keeping its ambient concentration low and favoring cross-coupling over decomposition.[7]
-
Q2: My LC-MS analysis shows a major byproduct with a mass corresponding to a dimer of my starting material. What is this, and why is it forming?
A2: You are observing boronic acid homocoupling.
Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl (in this case, a bipyridyl) product. This is a common side reaction in Suzuki-Miyaura couplings, especially when the reaction is not performed under strictly anaerobic conditions.
Causality & Mechanism: The primary culprit for this side reaction is the presence of molecular oxygen.[8] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex [(L)₂Pd(η²-O₂)]. This complex can then react with two molecules of the boronic acid, ultimately leading to reductive elimination of the homocoupled product and regeneration of a palladium species.[9][10]
Troubleshooting Workflow:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling.
-
Recommendation: Ensure all solvents are thoroughly degassed before use. The most effective method is three to five cycles of "freeze-pump-thaw." Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes can be effective.
-
-
Maintain an Inert Atmosphere: The reaction vessel must be free of oxygen.
-
Recommendation: Assemble your reaction under a positive pressure of argon or nitrogen. Use Schlenk techniques or a glovebox for reagent addition. Ensure all glassware is oven- or flame-dried to remove adsorbed water and air.
-
-
Catalyst Choice: While less critical than degassing, the choice of catalyst can have an influence.
-
Recommendation: Use a well-defined Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which can be more cleanly reduced to the active Pd(0) species in situ, potentially minimizing side reactions.[6]
-
Q3: The reaction is very sluggish or stalls completely, even with fresh reagents and catalyst. What are the likely causes?
A3: This issue often points to catalyst inhibition or suboptimal reaction conditions for a challenging substrate.
The pyridine nitrogen in your boronic acid can act as a ligand and coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.[11] Additionally, the coupling partner (often an aryl chloride) may be unreactive, requiring a highly active catalyst system.
Troubleshooting Workflow:
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging couplings involving electron-deficient pyridines.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both the oxidative addition and reductive elimination steps, which can help the desired catalytic cycle outcompete catalyst deactivation pathways.[6][12] N-Heterocyclic Carbene (NHC) ligands are also an excellent choice for coupling unreactive chlorides.[13]
-
-
Catalyst Precatalyst: The choice of palladium source matters.
-
Recommendation: Use a modern, well-defined precatalyst like XPhos Pd G3 or SPhos Pd G4. These are air-stable and provide a reliable source of the active L-Pd(0) species, often leading to more reproducible results than using separate Pd sources and ligands.
-
-
Re-evaluate Base and Solvent: A stalled reaction can sometimes be revived by changing the reaction environment.
-
Recommendation: If using a carbonate base, consider switching to a phosphate base (K₃PO₄), which is more strongly activating. Ensure the solvent system effectively solubilizes all components. A switch from dioxane to a solvent like 2-MeTHF or CPME can sometimes improve results.[14]
-
Visualizing Reaction Pathways
To effectively troubleshoot, it is crucial to understand the interplay between the desired reaction and the major off-cycle pathways.
Caption: The desired Suzuki cycle versus competing side reactions.
Optimized Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize the side reactions discussed above.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid (1.0 equiv), the aryl/heteroaryl halide coupling partner (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
-
Catalyst Addition:
-
Add the palladium precatalyst (e.g., SPhos Pd G4, 2 mol%).
-
-
Inerting the Vessel:
-
Seal the flask with a septum, and evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times.
-
-
Solvent Addition:
-
Add degassed solvent (e.g., 1,4-Dioxane or 2-MeTHF, to a concentration of 0.1 M with respect to the limiting reagent) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Monitoring & Workup:
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Preparation and Use of the MIDA Boronate Ester
For substrates highly prone to protodeboronation, converting to the MIDA boronate is recommended.[7]
-
Esterification:
-
In a flask, suspend the (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a 10:1 mixture of DMSO and water.
-
Heat the mixture to 80 °C until all solids dissolve, then remove the solvent under high vacuum to yield the solid MIDA boronate. This can typically be used without further purification.
-
-
Slow-Release Cross-Coupling:
-
Use the prepared MIDA boronate (1.5 equiv) in place of the boronic acid in the "Protocol 1" workflow.
-
Crucially, a controlled amount of water is required for the slow hydrolysis. A solvent system of dioxane/water (e.g., 10:1) is often effective. The base (e.g., K₃PO₄) facilitates the slow release of the boronic acid.
-
Troubleshooting Decision Tree
This flowchart provides a logical path from an observed problem to a high-probability solution.
Caption: A step-by-step guide to diagnosing coupling issues.
Reference Data Tables
Table 1: Recommended Catalyst Systems for Challenging Pyridyl Couplings
| Catalyst/Ligand System | Precatalyst Example | Target Challenge | Rationale |
| Buchwald Biarylphosphines | SPhos Pd G4 | General low reactivity, catalyst inhibition | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, preventing catalyst deactivation.[6][12] |
| N-Heterocyclic Carbenes (NHCs) | PEPPSI-IPr | Coupling unreactive aryl chlorides | Strong σ-donating character forms highly stable and active Pd-NHC complexes.[13] |
| Standard Phosphines | Pd(PPh₃)₄ | Simple, activated coupling partners | A traditional catalyst, but often insufficient for electron-deficient heteroaryl substrates.[15] |
Table 2: Influence of Base Selection on Key Side Reactions
| Base | Typical Conditions | Effect on Protodeboronation | Effect on Transmetalation | Recommendation |
| K₃PO₄ | Anhydrous Dioxane, 80-100 °C | Moderate | Strong | Excellent first choice for difficult couplings.[6] |
| K₂CO₃ | Dioxane/H₂O, 80-100 °C | Can be significant with water | Moderate | Good starting point, but may promote protodeboronation.[15] |
| Cs₂CO₃ | Anhydrous Dioxane, 80-100 °C | High | Very Strong | Use with caution; high basicity can accelerate decomposition. |
| CsF | Anhydrous Dioxane, 80-100 °C | Low | Moderate | Useful when other bases fail; activates via fluoride interaction. |
References
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. (n.d.). Benchchem.
- Barder, T. E., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett.
- ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid.
- Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society.
- Amatore, C., et al. (2003). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- University of Manchester Research Explorer. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.
- ResearchGate. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed.
- Carrow, B. P., & Hartwig, J. F. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. (n.d.). Benchchem.
- Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Amatore, C., et al. (2004). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
- Littke, A. F., & Fu, G. C. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed.
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. (n.d.). Benchchem.
- ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid.
- Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society.
- University of Manchester Research Explorer. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.
- ResearchGate. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Amatore, C., et al. (2003). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- Amatore, C., et al. (2004). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters.
- Carrow, B. P., & Hartwig, J. F. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
- Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Littke, A. F., & Fu, G. C. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition.
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Preventing protodeboronation of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Technical Support Center: (2-(Benzyloxy)-5-chloropyyridin-3-yl)boronic acid
A Guide to Preventing Protodeboronation in Your Experiments
Welcome to the technical support center for (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to a common challenge encountered with this and similar heteroaryl boronic acids: protodeboronation. This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, can significantly lower the yield of your desired cross-coupling product.[1][2]
This resource is structured in a question-and-answer format to directly address the specific issues you may face during your experiments. We will explore the underlying mechanisms of protodeboronation and provide actionable troubleshooting strategies to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem for (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid?
A1: Protodeboronation is the cleavage of the C–B bond of a boronic acid, which is replaced by a C–H bond.[1] This reaction converts your valuable boronic acid starting material into an inactive byproduct, 2-(benzyloxy)-5-chloropyridine, thereby reducing the overall yield of your desired cross-coupled product. Heteroaromatic boronic acids, such as the one , are particularly susceptible to this decomposition pathway due to the electronic properties of the pyridine ring.[3][4]
Q2: What are the primary factors that trigger protodeboronation of this specific boronic acid?
A2: Several factors can promote the protodeboronation of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid:
-
pH: Both acidic and basic conditions can catalyze protodeboronation.[1] For many heteroaryl boronic acids, high pH (typically above 10) significantly accelerates this side reaction.[2]
-
Temperature: Elevated reaction temperatures increase the rate of protodeboronation.[2]
-
Aqueous Solvents: The presence of a proton source, most commonly water, is a prerequisite for protodeboronation.[2]
-
Reaction Time: Extended reaction times provide more opportunity for the boronic acid to decompose.
Q3: How does the structure of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid contribute to its instability?
A3: The pyridine nitrogen in your boronic acid can be protonated under acidic conditions or act as a Lewis base, influencing the electronic nature of the aromatic ring. This can make the C-B bond more susceptible to cleavage. The presence of the electron-donating benzyloxy group and the electron-withdrawing chloro group further modifies the electronic properties of the pyridine ring, which can impact the rate of protodeboronation.
Troubleshooting Guide: Minimizing Protodeboronation in Suzuki-Miyaura Coupling
Here, we address common problems encountered during Suzuki-Miyaura coupling reactions involving (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid and provide targeted solutions.
Problem 1: Low yield of the desired coupled product and significant formation of the protodeboronated byproduct.
-
Underlying Cause: The reaction conditions are likely favoring protodeboronation over the desired cross-coupling.
-
Solutions:
-
Optimize the Base: Strong bases like NaOH and KOH can accelerate protodeboronation.[5] Consider switching to milder inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF.[2][6] Careful control over the stoichiometry of the base is also crucial.
-
Control the Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.[2][7] Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.
-
Solvent System: While aqueous conditions are common in Suzuki-Miyaura reactions, a high concentration of water can be detrimental.[2] If possible, use anhydrous solvents. If a co-solvent is necessary, minimize the amount of water. The use of trimethyl borate under anhydrous conditions has also been shown to be effective for challenging heteroaryl couplings.[8]
-
Employ a Highly Active Catalyst System: An efficient palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, making it more competitive with the protodeboronation pathway.[2] Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[2]
-
Problem 2: Inconsistent results and poor reproducibility between reaction batches.
-
Underlying Cause: Variability in the quality of the boronic acid or reaction setup can lead to inconsistent outcomes.
-
Solutions:
-
Reagent Quality: Ensure that your (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is of high purity and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation.
-
Inert Atmosphere: Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment. Oxygen can lead to the formation of palladium(II) species that can promote homocoupling of the boronic acid, another undesired side reaction.[9][10]
-
Reaction Vessel: The surface of a glass reaction vessel can sometimes accelerate the hydrolysis of boronic acid derivatives.[11] While less common for boronic acids themselves, being mindful of consistent reaction vessel types and sizes can aid in reproducibility.
-
Problem 3: Complete consumption of starting materials but no desired product, only the protodeboronated byproduct.
-
Underlying Cause: This indicates that protodeboronation is occurring much faster than the Suzuki-Miyaura coupling.
-
Solutions:
-
"Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol or MIDA ester) or an organotrifluoroborate.[1][4][9] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]
-
Re-evaluate Catalyst and Ligand: The chosen catalyst system may not be active enough for this specific transformation. A thorough screening of different palladium precatalysts and ligands is recommended.[12]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point and may require optimization for your specific aryl halide.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid (1.2-1.5 equiv), and a mild base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water, dioxane/water, or anhydrous THF).
-
Reaction: Stir the reaction mixture at the optimized temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Reaction Conditions to Mitigate Protodeboronation
| Parameter | Standard Conditions | Recommended Modification | Rationale |
| Base | Strong bases (NaOH, KOH) | Milder bases (K₃PO₄, K₂CO₃, Cs₂CO₃, CsF) | Reduces the rate of base-catalyzed protodeboronation.[2][5] |
| Temperature | High (e.g., >100 °C) | Lowest effective temperature (e.g., 60-80 °C) | Decreases the rate of all reactions, but can disproportionately disfavor the higher activation energy protodeboronation.[2] |
| Solvent | High water content | Anhydrous or minimal water | Reduces the availability of the proton source required for protodeboronation.[2] |
| Catalyst | Standard Pd catalysts | Highly active Pd/ligand systems (e.g., with SPhos, XPhos) | Accelerates the desired coupling, outcompeting the protodeboronation side reaction.[2] |
Visualizing the Chemistry
To better understand the competing reaction pathways, the following diagrams illustrate the mechanism of protodeboronation and a troubleshooting workflow.
Caption: Mechanisms of base- and acid-catalyzed protodeboronation.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
-
C. A. Malapit, et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
G. C. Lloyd-Jones, et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
G. C. Lloyd-Jones, et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
S. L. Buchwald, et al. (2015). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]
-
D. W. C. MacMillan, et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]
-
G. C. Lloyd-Jones, et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
A. G. Leach, et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
S. D. Newman, et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis. [Link]
-
V. K. Aggarwal, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Y. M. Chae, et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
A. Aspuru-Guzik, et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of base selection on (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid reactions
Technical Support Center: (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
Welcome to the technical support guide for reactions involving (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile yet challenging building block, with a specific focus on the critical impact of base selection in cross-coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the use of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Q1: Why is my Suzuki-Miyaura reaction with (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid failing or resulting in low yields?
A1: Challenges with this substrate are common and typically stem from a combination of factors related to its unique structure.
-
The "2-Pyridyl Problem": The nitrogen atom at the 2-position of the pyridine ring can coordinate with the palladium catalyst. This coordination can inhibit or completely deactivate the catalyst, preventing it from participating in the catalytic cycle.[1][2] This is a well-documented issue for 2-substituted pyridine organoboron reagents.[3]
-
Protodeboronation: Pyridylboronic acids, especially those that are electron-deficient, are highly susceptible to protodeboronation. This is a side reaction where the C–B bond is cleaved and the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[1][2][4]
-
Sub-optimal Base Selection: The base is not just a proton scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which is the active species in the crucial transmetalation step.[5][6][7][8] An inappropriate base can fail to generate this complex efficiently or, conversely, be so harsh that it promotes protodeboronation or degradation of starting materials.
-
Catalyst and Ligand Choice: Standard catalysts may not be effective. Couplings with challenging substrates like this often require palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) to promote the difficult oxidative addition and reductive elimination steps.[9][10][11]
Q2: How do I select the optimal base for my reaction? What are the advantages and disadvantages of common bases?
A2: Base selection is a critical parameter that requires careful consideration of the specific coupling partners, solvent, and catalyst system. The choice represents a balance between activating the boronic acid and minimizing side reactions.
The primary function of the base is to facilitate the formation of the boronate anion, which is significantly more reactive toward the palladium(II) intermediate in the transmetalation step.[5][6]
Table 1: Comparative Guide to Common Bases
| Base | Relative Strength | Typical Solvent System | Pros | Cons & Caveats |
| K₂CO₃ / Na₂CO₃ | Weak/Moderate | Aqueous (e.g., Dioxane/H₂O, Toluene/H₂O) | Inexpensive, mild, good for many standard couplings.[12] | Often requires water, which increases the risk of protodeboronation with sensitive substrates. May be too weak for challenging electrophiles (e.g., aryl chlorides). |
| K₃PO₄ | Moderate/Strong | Aqueous or Anhydrous (e.g., Dioxane, Toluene, THF) | Highly effective for a broad range of substrates, including chlorides. Often provides a good balance of reactivity and selectivity.[13] Can be used in anhydrous conditions if finely powdered. | Can be hygroscopic; must be kept dry for anhydrous reactions. |
| Cs₂CO₃ | Strong | Aqueous or Anhydrous | Very effective for difficult couplings due to its high solubility in organic solvents and the "cesium effect," which can accelerate reductive elimination. | Significantly more expensive than potassium or sodium bases. Its high basicity can promote side reactions with sensitive functional groups. |
| KF / CsF | Weak Base, Strong Activator | Anhydrous (e.g., THF, Dioxane) | Fluoride ions are particularly effective at activating boronic acids and can be used for challenging 2-pyridyl couplings.[3][14] Often suppresses protodeboronation compared to hydroxide-generating bases. | Less common as a general base. Performance can be highly substrate-dependent. Requires strictly anhydrous conditions. |
Q3: I am observing significant protodeboronation. How can I mitigate this side reaction?
A3: Protodeboronation is a major failure pathway for this substrate. Here are several field-proven strategies to minimize it:
-
Employ Anhydrous Conditions: The presence of water is a key driver of protodeboronation.[4] Use anhydrous solvents, ensure your glassware is oven-dried, and run the reaction under a strict inert atmosphere (argon or nitrogen).[13]
-
Use a Non-Aqueous Base System: Switch from aqueous carbonate solutions to a finely powdered, anhydrous base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[14]
-
Protect the Boronic Acid: Boronic acids can be converted into more stable derivatives. A highly effective and simple method is to react the boronic acid with diethanolamine to form a crystalline, air- and water-stable diethanolamine adduct.[13][15] This adduct can often be used directly in the coupling reaction, where it slowly hydrolyzes in situ to release the boronic acid under protic conditions.
-
Consider Boronic Esters: While your starting material is a boronic acid, be aware that boronic esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation.[16][17]
Q4: My reaction mixture is turning black, and I'm seeing homocoupling of my boronic acid. What's happening?
A4: The formation of a black precipitate is often palladium black, indicating catalyst decomposition. This, along with homocoupling (dimerization of the boronic acid), is typically caused by the presence of oxygen.[13]
-
Mechanism: Pd(0), the active catalytic species, can be oxidized by trace oxygen. This can also catalyze the oxidative homocoupling of the boronic acid.[17]
-
Solution: Rigorous degassing of your solvent and reagents is essential. Sparge the solvent with argon or nitrogen for at least 30 minutes before use. Ensure the reaction vessel is thoroughly purged with an inert gas before adding the catalyst, and maintain a positive pressure of inert gas throughout the experiment.[13]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues.
Diagram 1: Troubleshooting Workflow
Caption: A logical workflow for diagnosing failed Suzuki-Miyaura reactions.
The Central Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism clarifies why base selection is paramount. The base intervenes at a critical juncture before the rate-determining transmetalation step.
Diagram 2: Suzuki-Miyaura Cycle Highlighting Base Activation
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Purification challenges of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid derivatives
Welcome to the technical support guide for handling and purifying (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows, particularly in cross-coupling reactions.
The unique structure of this pyridylboronic acid derivative, while valuable, presents a distinct set of purification challenges. Its inherent instability and specific chemical properties can lead to low yields, inconsistent purity, and downstream reaction failures if not addressed with appropriate techniques. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities effectively.
Section 1: Understanding the Inherent Challenges
The purification difficulties associated with (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid stem from its molecular structure. Understanding these root causes is the first step toward developing a successful purification strategy.
-
Protodeboronation: The carbon-boron (C-B) bond in many arylboronic acids is susceptible to cleavage by protonolysis, a side reaction known as protodeboronation, which replaces the boronic acid group with a hydrogen atom.[1] This process is particularly rapid for heteroaromatic boronic acids containing a basic nitrogen atom, such as the pyridine ring in this compound.[1][2] The reaction mechanism can be complex and is highly dependent on factors like pH, temperature, and the presence of water.[3] The 2-pyridyl substitution pattern is notoriously unstable and prone to this decomposition pathway.[4]
-
Chromatographic Behavior: Free boronic acids are known to be challenging to purify using standard silica gel chromatography.[5] They can streak, decompose, or bind irreversibly to the silica gel, leading to low recovery and poor separation. This is due to the interaction of the polar boronic acid group with the acidic silanol groups on the silica surface.
-
Formation of Anhydrides (Boroxines): Boronic acids have a propensity to undergo spontaneous dehydration to form cyclic anhydrides called boroxines. While this process is often reversible upon exposure to water, the presence of multiple species in solution complicates analysis (e.g., by NMR) and can affect chromatographic behavior.
-
Solubility and Stability: The molecule possesses both a polar pyridylboronic acid moiety and a nonpolar benzyloxy group, giving it amphiphilic characteristics that can complicate the selection of an appropriate single solvent for recrystallization. Furthermore, prolonged heating during solvent evaporation can accelerate degradation.[6]
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid in a question-and-answer format.
Q1: My crude material shows significant impurities by NMR/LC-MS right after synthesis or upon receipt from a supplier. What are these impurities likely to be?
A1: The most common impurities are typically the protodeboronated product, 2-(benzyloxy)-5-chloropyridine , and boric acid.[6] You may also observe boroxine trimers or unreacted starting materials from your synthesis. In the context of subsequent Suzuki-Miyaura reactions, impurities in the boronic acid can poison the palladium catalyst or lead to the formation of homocoupled byproducts.[7][8]
Q2: Why does my compound streak badly or show very low recovery when I run a silica gel column?
A2: This is a classic issue with free boronic acids. The Lewis acidic boron atom and the hydroxyl groups interact strongly with the Lewis basic/acidic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption or on-column decomposition.[5] For this specific molecule, the basic pyridine nitrogen further complicates interactions. It is highly recommended to avoid standard silica gel chromatography for the final purification of this compound.
Q3: I'm losing a significant amount of my product during the aqueous workup. What is happening?
A3: This could be due to two main factors:
-
Emulsion Formation: The amphiphilic nature of the molecule can lead to the formation of stable emulsions during liquid-liquid extractions, making clean phase separation difficult.
-
Partial Water Solubility: While the benzyloxy group imparts organic solubility, the polar pyridylboronic acid function can lend some water solubility, especially at pH values where the pyridine nitrogen is protonated or the boronic acid is deprotonated. Aggressive or prolonged aqueous washes can leach the product out of the organic phase.
Q4: My product seems to decompose when I try to evaporate the solvent on a rotovap. How can I prevent this?
A4: Decomposition on a rotovap is likely due to thermal instability, especially when residual water or acid/base is present.[6] To mitigate this, always ensure your product solution is neutralized and thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before concentration. Use a lower bath temperature (ideally ≤ 40°C) and higher vacuum to remove the solvent. For small scales, a high-vacuum line at room temperature is a safer alternative.
Q5: Is recrystallization a viable purification method? What solvents should I screen?
A5: Recrystallization can be effective but often requires extensive solvent screening due to the compound's mixed polarity.[6] It is rare to find a single solvent that provides the ideal solubility profile (sparingly soluble when cold, highly soluble when hot).
-
Recommended Approach: Start with anti-solvent crystallization. Dissolve the crude product in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol, THF). Then, slowly add a non-polar anti-solvent (e.g., hexanes, heptane, diethyl ether) until persistent turbidity is observed. Gentle heating to redissolve, followed by slow cooling, may induce crystallization.
-
Single Solvent Screening: For small-scale trials, consider solvents like hot acetonitrile, isopropanol, or mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.[9]
Q6: What is the best chromatographic technique if I cannot use silica gel?
A6: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method. However, standard RP-HPLC conditions can still be challenging due to potential on-column hydrolysis of boronate esters if they are present.[10]
-
Recommended RP-HPLC Conditions: Use a C18 column with a mobile phase of acetonitrile and water, often with a modifier like 0.1% formic acid or ammonium acetate to improve peak shape.[11] A shallow gradient is recommended for better separation from closely related impurities.
-
Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an excellent technique for separating polar compounds like boronic acids and can prevent on-column hydrolysis by using a high percentage of organic solvent in the mobile phase.[10]
Section 3: Recommended Purification Protocols
Here we provide detailed, step-by-step protocols for proven purification methods.
Protocol 3.1: Purification via Diethanolamine (DEA) Adduct Formation
This is one of the most reliable methods for purifying boronic acids that are not excessively polar.[6] The boronic acid reacts with DEA to form a stable, crystalline adduct that often precipitates from non-polar solvents, leaving organic-soluble impurities behind. The free boronic acid can then be regenerated.
Step-by-Step Methodology:
-
Adduct Formation:
-
Dissolve the crude (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid in a suitable non-polar solvent (e.g., diethyl ether or toluene, approx. 10-20 mL per gram of crude material).
-
Add diethanolamine (1.0 to 1.1 equivalents) dropwise while stirring at room temperature.
-
Stir the mixture for 1-2 hours. The crystalline diethanolamine adduct should precipitate. If no precipitate forms, the solution can be cooled to 0-5°C or a more non-polar solvent like hexanes can be added to encourage precipitation.
-
-
Isolation of the Adduct:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether or hexanes to remove any remaining soluble impurities.
-
Dry the adduct under vacuum. At this stage, the adduct is stable and can be stored.
-
-
Liberation of the Free Boronic Acid:
-
Suspend the DEA adduct in ethyl acetate.
-
Add an aqueous solution of saturated boric acid (preferred to bind the DEA) or a mild acid like 1M HCl. Use enough to create two separate phases.
-
Stir the biphasic mixture vigorously for 30-60 minutes. The DEA will be sequestered into the aqueous layer, liberating the pure boronic acid into the ethyl acetate layer.
-
-
Final Isolation:
-
Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<40°C).
-
The result is typically a high-purity solid.
-
Workflow for Diethanolamine Adduct Purification
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. (n.d.). BenchChem.
- Boronic Acids as Ligands for Affinity Chromatography. (2015). ResearchGate.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). ACS Publications.
- Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. (n.d.). ResearchGate.
- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. (n.d.). RSC Publishing.
- Protodeboronation. (n.d.). Wikipedia.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). ACS Publications.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Wiley Online Library.
- A General Solution for the 2-Pyridyl Problem. (n.d.). NIH National Center for Biotechnology Information.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (n.d.). ACS Publications.
- Challenging purification of organoboronic acids. (2025). Chemistry Stack Exchange.
- Purification of boronic acids? (2017). Reddit.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). RSC Publishing.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Improving stability of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid in solution
Welcome to the technical support center for (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this reagent in solution. As a substituted heteroarylboronic acid, its stability can be a critical factor for successful and reproducible experimental outcomes, particularly in cross-coupling reactions. This document provides in-depth, field-proven insights into the common challenges, their underlying causes, and robust solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is giving low yields. What could be the primary cause?
A1: Low yields in Suzuki-Miyaura coupling reactions are frequently linked to the degradation of the boronic acid reagent before or during the reaction. The primary degradation pathway for many arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process is often accelerated under the basic conditions typically required for the coupling reaction.[2][3]
Q2: I've noticed a decline in the purity of my (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid solution over a short period. What is happening?
A2: Arylboronic acids are susceptible to several degradation pathways in solution. Besides protodeboronation, oxidation of the boronic acid to the corresponding phenol can also occur.[4][5] Additionally, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, especially in non-aqueous solvents, which can affect their reactivity. The rate of these degradation processes is influenced by factors such as pH, temperature, solvent, and exposure to air.
Q3: How does pH affect the stability of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid in an aqueous solution?
A3: The pH of an aqueous solution is a critical determinant of arylboronic acid stability. It governs the equilibrium between the neutral, trigonal planar form (ArB(OH)₂) and the anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[2] For many arylboronic acids, the rate of protodeboronation increases significantly at high pH due to the formation of the more reactive boronate anion.[2] Conversely, very acidic conditions can also promote protodeboronation. The stability is often greatest at a specific pH, which for some arylboronic acids has been found to be around pH 5.[6]
Q4: Can I pre-mix my (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid with the base and store it before adding it to my reaction?
A4: It is strongly advised not to pre-mix and store boronic acids with bases for extended periods. The basic conditions required for Suzuki-Miyaura coupling facilitate the formation of the tetrahedral boronate anion, which is more susceptible to degradation pathways like protodeboronation.[2] For optimal results, the boronic acid should be introduced to the reaction mixture containing the base shortly before initiating the reaction.
Troubleshooting Guide: Degradation and Instability
This section delves into the common issues encountered with (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid in solution, their root causes, and actionable solutions.
Issue 1: Rapid Protodeboronation Leading to Low Reaction Yields
-
Symptoms:
-
Significantly lower than expected yield of the desired coupled product.
-
Presence of 2-(benzyloxy)-5-chloropyridine as a major byproduct in the reaction mixture, confirmed by LC-MS or GC-MS.
-
-
Root Cause Analysis: The electron-donating benzyloxy group and the nitrogen atom in the pyridine ring can influence the electronic properties of the arylboronic acid, potentially affecting its susceptibility to protodeboronation. The basic conditions of the Suzuki-Miyaura reaction create a more electron-rich boronate species, which can be readily protonated by sources like water in the solvent, leading to the cleavage of the C-B bond.[1][2]
-
Solutions & Mitigation Strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester can protect it from degradation. N-methyliminodiacetic acid (MIDA) boronates are particularly effective as they are air-stable solids that can undergo slow, controlled release of the active boronic acid under the reaction conditions.[7]
-
Careful Selection of Base and Reaction Conditions: Use the mildest effective base and the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Anhydrous Conditions: While Suzuki reactions often use aqueous bases, minimizing the amount of water can sometimes reduce the rate of protodeboronation.
-
Issue 2: Oxidative Degradation of the Boronic Acid
-
Symptoms:
-
Formation of phenolic byproducts, in this case, 2-(benzyloxy)-5-chloro-3-hydroxypyridine.
-
Discoloration of the boronic acid solution.
-
-
Root Cause Analysis: Arylboronic acids can be oxidized, particularly in the presence of transition metal catalysts and oxygen.[5] The reaction mechanism can be complex, sometimes involving reactive oxygen species.
-
Solutions & Mitigation Strategies:
-
Degassing of Solvents: Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) to minimize the presence of dissolved oxygen.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidative degradation, although this should be carefully evaluated for compatibility with the catalytic system.
-
Experimental Protocols
Protocol 1: Monitoring the Stability of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid in Solution via HPLC
This protocol provides a method to quantify the degradation of the boronic acid under specific conditions.
-
Objective: To determine the rate of degradation of the title compound in a given solvent and pH.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.[8]
-
Procedure:
-
Prepare a stock solution of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid in a suitable solvent (e.g., acetonitrile or dioxane).
-
Prepare test solutions by diluting the stock solution into the desired solvent systems (e.g., different pH buffers, reaction solvent mixtures).
-
Incubate the test solutions under the desired conditions (e.g., specific temperature, exposure to air vs. inert atmosphere).
-
At predetermined time points, inject an aliquot of each test solution onto the HPLC system.
-
Monitor the peak area of the parent boronic acid and any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining boronic acid at each time point to determine the degradation profile.
-
| Parameter | Recommended Starting Conditions |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile/Water with 0.1% formic acid or trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength appropriate for the chromophore (e.g., 254 nm) |
Protocol 2: In-situ Formation of a Stabilized Boronic Ester for Suzuki-Miyaura Coupling
This protocol describes a general procedure for using a diol to protect the boronic acid prior to its use in a coupling reaction.
-
Objective: To improve the yield of a Suzuki-Miyaura coupling by stabilizing the boronic acid.
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid and 1.1 equivalents of a diol (e.g., pinacol or N-methyliminodiacetic acid) in an appropriate anhydrous solvent (e.g., dioxane or THF).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the boronic ester.
-
To this mixture, add the aryl halide, palladium catalyst, ligand, and base.
-
Proceed with the Suzuki-Miyaura reaction under the desired heating conditions.
-
Visualizing Degradation and Stabilization
Caption: Key degradation pathways and a stabilization strategy for arylboronic acids.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1255–1268. [Link]
-
D’Andola, C., & Aldeek, F. (2020). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 85(17), 11245–11254. [Link]
-
D’Andola, C., & Aldeek, F. (2020). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Stoltz, B. M., & Tepe, J. J. (2002). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 68(12), 6375–6378. [Link]
-
Sreenivas, K., & Raghunath, M. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(21), 6062-6068. [Link]
-
Wang, C., & El-Kattan, A. F. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Pharmaceutical and Biomedical Analysis, 114, 219-225. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1335-1339. [Link]
-
Ji, L., Wu, J., Zuo, Y., & Zhang, Z. (2021). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 69(42), 12345-12361. [Link]
-
Stella, V. J., & Himmelstein, K. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Raines, R. T. (2017). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 114(20), 5163-5168. [Link]
-
Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Effect of temperature on (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid reaction kinetics
Technical Support Center: (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
A Guide to Optimizing Reaction Kinetics and Troubleshooting Temperature-Related Effects
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid. This guide is designed to provide expert insights and practical solutions for challenges encountered during its use in cross-coupling reactions, with a specific focus on the critical role of temperature in determining reaction success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction with this boronic acid?
A1: For most Suzuki-Miyaura reactions involving new substrates, a moderate starting temperature of 60-80 °C is recommended.[1][2] This range often provides a good balance between achieving a reasonable reaction rate and minimizing the thermal degradation of the catalyst, ligands, or the boronic acid itself.[2] Reactions with highly active catalyst systems or reactive coupling partners may even proceed at room temperature, while more challenging couplings, such as those involving aryl chlorides, may require temperatures up to 100-110 °C.[3] It is crucial to determine the optimal temperature empirically for your specific system.
Q2: My reaction yield is low, or the reaction stalls. Could the temperature be the issue?
A2: Yes, an improper temperature is a very common cause of low yield or stalled reactions. There are two primary, opposing scenarios:
-
Temperature is too low: The reaction may lack the necessary activation energy to proceed at a practical rate. This is particularly true for the transmetalation step, which can be slow. In some cases, if the desired coupling is too slow at low temperatures, side reactions like protodeboronation can actually become more prevalent as the sensitive boronic acid has a longer residence time in the basic, aqueous environment before it can productively couple.[4]
-
Temperature is too high: Excessive heat can lead to several problems. The most common is the decomposition of the palladium catalyst, often observed as the formation of black precipitate ("palladium black").[2][5] High temperatures can also accelerate the degradation of the boronic acid itself through protodeboronation or other pathways and may degrade thermally sensitive phosphine ligands.[6][7][8]
Q3: I've identified a significant byproduct as 2-(benzyloxy)-5-chloropyridine. What is this, and how can I prevent its formation?
A3: This byproduct is the result of protodeboronation , a major degradation pathway for boronic acids where the C-B bond is cleaved and replaced by a C-H bond.[8][9] This side reaction is highly dependent on temperature, pH, and the presence of water.[9]
To minimize protodeboronation:
-
Optimize Temperature: Avoid excessively high temperatures, as this significantly accelerates the rate of protodeboronation.[4]
-
Use Anhydrous Conditions: If compatible with your system, using dry solvents and reagents can reduce the availability of a proton source.[10]
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[9][11] These derivatives are more resistant to protodeboronation and can release the active boronic acid in situ under the reaction conditions.
-
Minimize Reaction Time: A well-optimized reaction that proceeds quickly will give the boronic acid less time to decompose.
Q4: How does the stability of this 3-pyridylboronic acid compare to other heteroaryl boronic acids?
A4: Heteroaryl boronic acids are generally less stable than their aryl counterparts.[8] The "2-pyridyl problem" is a well-known example of extreme instability, where the proximity of the Lewis basic nitrogen atom to the boronic acid group facilitates rapid protodeboronation.[11][12][13] As a 3-pyridyl analogue, (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is expected to be more stable than its 2-pyridyl isomer but should still be treated as a sensitive reagent prone to decomposition.[12]
Part 2: Troubleshooting Guide: Temperature & Kinetics
Use the following table to diagnose and solve common issues.
| Observation / Problem | Probable Cause(s) Related to Temperature & Kinetics | Suggested Solutions & Rationale |
| No Reaction or Very Low Conversion | 1. Temperature too low: Insufficient thermal energy to overcome the activation barrier of a key step (e.g., oxidative addition or transmetalation).[4] 2. Catalyst degradation: If the temperature was too high initially, the catalyst may have decomposed before the reaction could start.[2] | 1. Increase Temperature Incrementally: Raise the temperature in 10-15 °C increments (e.g., from 60 °C to 75 °C, then 90 °C) and monitor the reaction. 2. Verify Catalyst/Ligand Stability: Choose a more thermally stable ligand if high temperatures are required. Ensure proper inert atmosphere to prevent oxidative degradation, which is also temperature-dependent. |
| Reaction Stalls After Initial Conversion | 1. Catalyst Deactivation: The active catalyst has a finite lifetime at elevated temperatures. Prolonged heating can lead to gradual decomposition.[6][7] 2. Boronic Acid Decomposition: The boronic acid is degrading over the course of the reaction, reducing its effective concentration. Protodeboronation is a primary suspect.[8][9] | 1. Lower the Temperature: Once the reaction is initiated, it may be possible to reduce the temperature to maintain catalyst activity for a longer period. 2. Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a MIDA or pinacol ester to improve its stability in the reaction medium.[9][11] 3. Slow Addition: In some cases, slow addition of the boronic acid via syringe pump can maintain a low, steady concentration, favoring the desired coupling over decomposition.[4] |
| Significant Protodeboronation Byproduct | 1. Temperature too high: This is the most common cause, as protodeboronation rates increase significantly with temperature.[4] 2. Reaction is too slow: If the desired coupling is sluggish (e.g., at low temperature), the boronic acid is exposed to the basic, aqueous conditions for longer, allowing the competing protodeboronation pathway to dominate.[4] 3. Bulky Ligands: Some bulky phosphine ligands, while effective for coupling, can paradoxically promote palladium-catalyzed protodeboronation. | 1. Screen Lower Temperatures: Systematically lower the reaction temperature to find a point where the coupling rate is acceptable but protodeboronation is minimized. 2. Increase Temperature (Counterintuitive): If you observe significant protodeboronation at low temperatures with little product formation, the issue may be a slow transmetalation step. Increasing the temperature may accelerate the desired reaction enough to outcompete decomposition.[4] 3. Ligand Screening: Test different classes of phosphine ligands or N-heterocyclic carbene (NHC) ligands. |
| Formation of Palladium Black | 1. Excessive Temperature: The palladium(0) catalyst has agglomerated into an inactive, bulk metallic form. This is a classic sign of thermal decomposition.[5] 2. Ligand Degradation: The phosphine ligand may be thermally unstable, leaving the palladium center unprotected and prone to aggregation.[6][7] | 1. Immediately Reduce Temperature: This is the most critical parameter to control. Do not exceed the known thermal stability limits of your catalyst system. 2. Ensure Proper Ligand:Pd Ratio: A sufficient excess of ligand can help stabilize the active catalytic species. 3. Use a Pre-catalyst: Modern, well-defined pre-catalysts are often more thermally robust than systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃.[8] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing a failed or low-yielding reaction where temperature is a key variable.
Caption: Troubleshooting workflow for temperature-related issues.
Part 3: Experimental Protocols & Data
Protocol 1: Temperature Screening for Reaction Optimization
This protocol describes a parallel experiment to efficiently determine the optimal temperature for the Suzuki-Miyaura coupling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid with an aryl halide partner.
Materials:
-
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent, limiting reagent)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equivalents)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)[3]
-
Internal standard (e.g., dodecane, biphenyl)
-
Parallel reaction vials with stir bars
-
Heating block capable of maintaining multiple distinct temperatures
Procedure:
-
Stock Solution Preparation: Prepare a stock solution containing the aryl halide, base, and internal standard in the chosen solvent to ensure consistent concentrations across all reactions.
-
Reagent Dispensing: To each reaction vial, add the (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid and the palladium pre-catalyst as solids.
-
Inert Atmosphere: Seal the vials, and thoroughly purge with an inert gas (Argon or Nitrogen).
-
Reaction Initiation: Under positive inert gas pressure, dispense an equal volume of the stock solution into each vial.
-
Temperature Screening: Place the vials in the heating block set to different temperatures (e.g., 40°C, 60°C, 80°C, 100°C).
-
Monitoring: After a set time (e.g., 4 hours), cool all reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter, and analyze by HPLC or GC-MS.
-
Analysis: Compare the yield of the desired product and the formation of byproducts (especially the protodeboronated species) at each temperature to identify the optimal condition.
Protocol 2: Monitoring Reaction Kinetics by HPLC
This protocol provides a method to generate a concentration vs. time profile for your reaction, allowing for a quantitative understanding of its rate.
Procedure:
-
Reaction Setup: Set up the reaction as described in Protocol 1, but on a larger scale (e.g., 1 mmol) in a single flask equipped with a reflux condenser and maintained at a constant, optimized temperature in an oil bath.[3]
-
"Time Zero" Sample: Immediately after adding all reagents and reaching the target temperature, withdraw the first aliquot (e.g., 50 µL). This is your t=0 sample.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a cold solvent and a quenching agent (e.g., a dilute acid solution if the reaction is basic). This stops the reaction instantly.
-
Sampling Over Time: Withdraw subsequent aliquots at regular intervals (e.g., 15, 30, 60, 90, 120, 240 minutes), quenching each one in a separate, labeled vial.[1]
-
Sample Preparation for HPLC: Once all samples are collected, dilute them to an appropriate concentration for HPLC analysis. Ensure all solids (like the base) are removed by filtration through a syringe filter.
-
Data Analysis: Analyze each time point by HPLC to determine the concentration of the starting material and the product (calibrated against an internal standard). Plot the concentration of the product versus time to visualize the reaction rate. For more detailed kinetic analysis, plot the natural logarithm of the limiting reagent's concentration versus time.
Data Presentation: Temperature vs. Reaction Outcome
The results from a temperature screening experiment can be summarized in a table for clear comparison.
| Temperature (°C) | Reaction Time (h) | Product Yield (%) | Protodeboronation Byproduct (%) |
| 40 | 12 | 15 | 5 |
| 60 | 6 | 65 | 8 |
| 80 | 4 | 92 | <5 |
| 100 | 4 | 85 | 15 |
| 120 | 2 | 70 (Pd black observed) | 25 |
| Note: This is representative data to illustrate a typical optimization outcome. |
Visualizing Temperature's Dual Effect
Temperature has a competing effect on the desired reaction and undesired side reactions. This relationship is crucial to understand for optimization.
Caption: The dual effect of temperature on reaction rates.
References
-
Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. ResearchGate. [Link]
-
Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). ACS Publications. [Link]
-
Microcalorimetric studies on the thermal decomposition of platinum and palladium complexes containing phosphine or diene ligands. RSC Publishing. [Link]
-
Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Bis(imino)acenaphthene (BIAN)-supported palladium(II) carbene complexes as effective C–C coupling catalysts and solvent effects in organic and aqueous media. RSC Publishing. [Link]
-
Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. RSC Publishing. [Link]
-
The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate. [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit. [Link]
-
Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. PubMed. [Link]
-
Temperature effect on coupling reaction. ResearchGate. [Link]
-
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a a. ResearchGate. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. [Link]
-
A General Solution for the 2-Pyridyl Problem. PubMed Central. [Link]
Sources
- 1. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microcalorimetric studies on the thermal decomposition of platinum and palladium complexes containing phosphine or diene ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pyridylboronic Acid Isomers in Suzuki-Miyaura Coupling for Pharmaceutical and Materials Science Applications
Introduction: The Strategic Importance of the Pyridine Moiety
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity are leveraged to optimize pharmacological activity, enhance material performance, and fine-tune optoelectronic characteristics. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the construction of carbon-carbon bonds, offering a versatile and functional group-tolerant method for the synthesis of complex biaryl and heteroaryl systems.[1][2][3] Pyridylboronic acids, as key coupling partners in these reactions, enable the direct incorporation of the pyridine unit, making them invaluable reagents in the synthesis of a wide array of functional molecules.[4]
This guide provides a comprehensive comparative analysis of the three commercially available pyridylboronic acid isomers: 2-pyridylboronic acid, 3-pyridylboronic acid, and 4-pyridylboronic acid. We will delve into the nuanced differences in their reactivity, explore the underlying mechanistic principles that govern their performance, and provide field-proven experimental protocols to empower researchers in selecting the optimal isomer and reaction conditions for their specific synthetic challenges.
The Isomeric Landscape: Unraveling the Nuances of Reactivity
The position of the nitrogen atom within the pyridine ring exerts a profound influence on the electronic and steric properties of the corresponding boronic acid, which in turn dictates its behavior in the palladium-catalyzed Suzuki-Miyaura coupling. A general trend in reactivity has been well-established, with 4-pyridylboronic acid typically being the most reactive, followed by the 3-isomer, and with the 2-isomer presenting the most significant challenges.[5][6]
The "2-Pyridyl Problem": A Case of Catalyst Inhibition and Instability
The diminished reactivity of 2-pyridylboronic acid is a well-documented phenomenon often referred to as the "2-pyridyl problem."[5][7] This challenge arises from two primary factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, being in close proximity to the boronic acid moiety, can chelate to the palladium catalyst.[8] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the active catalyst and impeding the catalytic cycle.
-
Protodeboronation: 2-Pyridylboronic acid is notoriously susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is often accelerated under neutral or near-neutral pH conditions due to the formation of a zwitterionic intermediate that readily undergoes decomposition.
To overcome these hurdles, specialized strategies have been developed, including the use of more stable boronic acid surrogates like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates, and the employment of highly active catalyst systems.[1][7]
3- and 4-Pyridylboronic Acids: More Reliable Coupling Partners
In contrast to their 2-substituted counterpart, 3- and 4-pyridylboronic acids are generally more stable and less prone to catalyst inhibition and protodeboronation.[5] The increased distance between the nitrogen atom and the boronic acid group in these isomers mitigates the detrimental chelation effect on the palladium catalyst. Consequently, they often participate in Suzuki-Miyaura couplings with greater efficiency and predictability, affording higher yields of the desired products under standard reaction conditions.[5]
The 4-isomer is often considered the most reactive of the three, likely due to a combination of favorable electronic effects and reduced steric hindrance. The nitrogen atom at the 4-position can exert an electron-withdrawing effect through the π-system, which can facilitate the transmetalation step of the catalytic cycle.
Comparative Performance Data
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of the three pyridylboronic acid isomers with a common coupling partner, 4-bromotoluene. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. Therefore, this table collates data from various sources to illustrate general trends.
| Isomer | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Pyridylboronic Acid | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Modest* | Inferred from[1][9] |
| 3-Pyridylboronic Acid | 4-Bromotoluene | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 95 | 2.5 | 85 | Adapted from[4][10] |
| 4-Pyridylboronic Acid | 4-Bromotoluene | Pd₂(dba)₃ (2.5) / Cy₃P·HBF₄ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | ~80-90 | Adapted from[6] |
*Yields for 2-pyridylboronic acid are often reported as "modest" or require specialized conditions to achieve high conversions due to the aforementioned challenges.
Experimental Protocols
The following are detailed, step-by-step methodologies for Suzuki-Miyaura coupling reactions with each of the pyridylboronic acid isomers. These protocols are intended as a starting point and may require optimization based on the specific substrates being used.
Protocol 1: Suzuki Coupling of 4-Pyridylboronic Acid with an Aryl Bromide
This protocol is adapted for a robust and generally high-yielding coupling.
Materials:
-
4-Pyridylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (Cy₃P·HBF₄) (5.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, 4-pyridylboronic acid, Pd₂(dba)₃, Cy₃P·HBF₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Pyridylboronic Acid with an Aryl Bromide
This protocol utilizes a common and effective catalyst system.
Materials:
-
3-Pyridylboronic acid (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (degassed)
-
Water (degassed)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Nitrogen or Argon source
Procedure:
-
To a round-bottom flask, add the aryl bromide, 3-pyridylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed DMF and a 2M aqueous solution of Na₂CO₃. The solvent ratio is typically 3:1 DMF to aqueous base.
-
Heat the reaction mixture to 95 °C under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 2-4 hours.
-
After cooling, perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Protocol 3: Overcoming the "2-Pyridyl Problem" - Suzuki Coupling of a 2-Pyridylboronate Ester
This protocol employs a more stable boronate ester and a highly active catalyst system to achieve a successful coupling.
Materials:
-
2-Pyridylboronic acid pinacol ester (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (3.3 mol%)
-
Potassium fluoride (KF) (3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Schlenk tube with a magnetic stir bar
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and RuPhos to a Schlenk tube.
-
Add the aryl bromide, 2-pyridylboronic acid pinacol ester, and KF.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
Visualizing the Process: Diagrams for Clarity
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting the appropriate pyridylboronic acid isomer.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision workflow for selecting the appropriate pyridylboronic acid isomer.
Conclusion
The choice of pyridylboronic acid isomer is a critical parameter in the design of a successful Suzuki-Miyaura cross-coupling reaction. While 4- and 3-pyridylboronic acids are generally robust and high-yielding coupling partners, the inherent challenges of the "2-pyridyl problem" necessitate a more nuanced approach, often involving the use of more stable boronate esters and advanced catalyst systems. By understanding the underlying principles of reactivity and employing optimized experimental protocols, researchers can effectively harness the power of these versatile building blocks to accelerate the synthesis of novel pharmaceuticals and advanced materials.
References
-
Li, W., Nelson, D. P., Jensen, M. S., & Kallemeyn, J. M. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. Available at: [Link]
-
Couture, D., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(9), 519-526. Available at: [Link]
-
Parry, P. R., Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(21), 7541–7543. Available at: [Link]
-
Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Synlett, 2004(12), 2235-2237. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Li, W., & Nelson, D. P. (2001). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 66(21), 7175–7177. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
-
Takeda, N., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]
-
Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 4(21), 3663-3665. Available at: [Link]
-
Mondal, S., et al. (2021). Green Suzuki–Miyaura coupling reaction catalyzed by palladium nanoparticles supported on graphitic carbon nitride. New Journal of Chemistry, 45(13), 5945-5956. Available at: [Link]
-
Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available at: [Link]
-
Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(16), 5466–5475. Available at: [Link]
-
Schäfer, P., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 1578. Available at: [Link]
-
ResearchGate. (n.d.). Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic acid ( 10 ) under flow conditions. ResearchGate. Available at: [Link]
-
Meng, G., et al. (2016). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 7(10), 6596-6601. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of 4-bromotoluene and benzene boronic acid in [P 66614 ]DBS using Pd nanocrystals and different bases. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura reaction of phenylboronic acid with 4-bromotoluene catalysed by catalyst or blank quartz plate. ResearchGate. Available at: [Link]
-
Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14732-14748. Available at: [Link]
-
ResearchGate. (n.d.). Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic acid (2a) in aq. EtOH azeotrope at 80 °C catalyzed by Pd@ZPGly-1, Pd@ZPGly-7, Pd@ZPGly-15 under batch conditions at 1, 3, 9, 24 h. ResearchGate. Available at: [Link]
-
Couture, D., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(9), 519-526. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reactions through immobilize palladium-catalyst. ResearchGate. Available at: [Link]
-
Kráľová, K., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(1), 19. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... ResearchGate. Available at: [Link]
-
YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison for Synthetic Strategy: (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid vs. its Potassium Trifluoroborate Salt
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex biaryl and heteroaryl structures. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of these transformations. This guide provides an in-depth, objective comparison between (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid and its corresponding potassium trifluoroborate salt, offering field-proven insights and experimental data to inform your selection of the optimal reagent for your synthetic campaigns.
The Dichotomy of Boron Reagents: Stability vs. Reactivity
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a versatile building block, enabling the introduction of a substituted pyridinyl moiety into a target molecule. However, like many heteroarylboronic acids, it is susceptible to degradation pathways that can compromise its integrity and performance. The primary culprit is protodeboronation, the cleavage of the C-B bond, which is often exacerbated by the presence of moisture and acidic or basic conditions.[1] This inherent instability can lead to inconsistent yields and the need to use a significant excess of the boronic acid to drive reactions to completion.[2]
Enter the potassium trifluoroborate salt. These crystalline, free-flowing solids are markedly more stable to air and moisture than their boronic acid counterparts. The tetracoordinate nature of the boron atom in the trifluoroborate salt effectively "protects" it from premature degradation, allowing for long-term storage at ambient temperatures without a significant loss of purity or reactivity.[3] This enhanced stability translates to more reliable and reproducible outcomes in cross-coupling reactions.
At a Glance: A Comparative Overview
| Feature | (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid | Potassium (2-(Benzyloxy)-5-chloropyridin-3-yl)trifluoroborate |
| Physical State | Typically a solid | Crystalline, free-flowing solid |
| Stability | Prone to protodeboronation and decomposition, especially upon prolonged storage or exposure to moisture.[1] | Exceptionally stable to air and moisture, allowing for long-term benchtop storage.[3] |
| Handling | May require storage under inert atmosphere and careful handling to minimize exposure to air and moisture. | Can be handled in air without special precautions, simplifying reaction setup. |
| Stoichiometry | Often requires an excess (1.5-2.0 equivalents) in reactions to compensate for degradation.[2] | Can often be used in near-stoichiometric amounts, improving atom economy. |
| Reactivity | Directly participates in the Suzuki-Miyaura catalytic cycle after activation with a base. | Requires in situ hydrolysis to the boronic acid for participation in the catalytic cycle, which can be beneficial in controlling the concentration of the active boron species. |
Experimental Data: A Tale of Two Reagents
For instance, studies on other heteroarylboronic acids have shown that storage for several weeks, even at low temperatures, can lead to a significant decrease in the yield of the corresponding trifluoroborate salt upon conversion, indicating degradation of the starting boronic acid. This underscores the superior stability of the trifluoroborate form for long-term use.
In Suzuki-Miyaura cross-coupling reactions, the use of potassium heteroaryltrifluoroborates has been shown to lead to good to excellent yields, particularly with challenging coupling partners like heteroaryl chlorides.
Here, we present a representative experimental protocol for a Suzuki-Miyaura coupling reaction. While the yields are hypothetical due to the lack of direct comparative data for this specific substrate, they are based on established trends for similar compounds.
Representative Suzuki-Miyaura Coupling with 4-Bromoanisole:
| Boron Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 65-75 |
| Potassium (2-(Benzyloxy)-5-chloropyridin-3-yl)trifluoroborate | Pd(OAc)₂, RuPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
Note: The choice of catalyst, ligand, base, and solvent is crucial and should be optimized for each specific substrate combination.
Experimental Protocols
Protocol 1: Synthesis of Potassium (2-(Benzyloxy)-5-chloropyridin-3-yl)trifluoroborate
This protocol describes the straightforward conversion of the boronic acid to its more stable trifluoroborate salt.
Materials:
-
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (H₂O)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and flask
Procedure:
-
To a stirred solution of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid (1.0 equiv) in methanol (approximately 2 M), add a saturated aqueous solution of KHF₂ (4.0 equiv).
-
Stir the resulting mixture at room temperature for 30 minutes. A white precipitate should form.
-
Remove the methanol under reduced pressure.
-
To the residue, add acetone and stir the suspension for 10 minutes.
-
Filter the solid through a Büchner funnel and wash with acetone.
-
Dry the collected solid under high vacuum to yield potassium (2-(Benzyloxy)-5-chloropyridin-3-yl)trifluoroborate as a white, crystalline solid.[4]
Caption: Workflow for the synthesis of the potassium trifluoroborate salt.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of both the boronic acid and the trifluoroborate salt with an aryl halide.
Materials:
-
Aryl halide (e.g., 4-Bromoanisole)
-
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid OR Potassium (2-(Benzyloxy)-5-chloropyridin-3-yl)trifluoroborate
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (e.g., SPhos, RuPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Degassed water
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add the aryl halide (1.0 equiv), the boron reagent (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (2-3 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: The generalized Suzuki-Miyaura catalytic cycle.
Conclusion and Recommendation
For researchers and drug development professionals, the choice between (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid and its potassium trifluoroborate salt hinges on a balance of convenience, stability, and desired reaction performance.
The boronic acid may be suitable for immediate use in small-scale synthesis where long-term storage is not a concern and an excess of the reagent is tolerable.
The potassium trifluoroborate salt , however, emerges as the superior choice for most applications, particularly in the context of medicinal chemistry and process development. Its exceptional stability simplifies storage and handling, leading to more consistent and reproducible results. The ability to use near-stoichiometric amounts improves the overall efficiency and cost-effectiveness of the synthesis. For these reasons, we recommend the conversion of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid to its potassium trifluoroborate salt for use in Suzuki-Miyaura cross-coupling reactions, especially for multi-step syntheses and library generation where reagent reliability is paramount.
References
- BenchChem. (2025). Potassium Heteroaryltrifluoroborates: A Superior Alternative to Boronic Acids in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions.
- Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 74(3), 973–980.
- Pritchett, B. P., et al. (2017). Enantioselective, Convergent Synthesis of the Monoterpene Indole Alkaloids. Journal of the American Chemical Society, 139(39), 13175–13182.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
- Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic Letters, 9(21), 4259–4262.
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Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]
- Molander, G. A., & Yun, C.-S. (2002). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Journal of the American Chemical Society, 124(46), 13668–13669.
- Molander, G. A., & Elia, M. D. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2719–2722.
- Molander, G. A., & Dehmel, F. (2004). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Journal of the American Chemical Society, 126(34), 10313–10318.
- Molander, G. A., & Keutmann, M. X. (2008). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Organic Letters, 10(15), 3319–3322.
- Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry, 71(14), 5437–5442.
- Molander, G. A., & Petrillo, D. E. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 14(22), 5764–5767.
- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(18), 6483–6485.
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- BenchChem. (2025). Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid.
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- Claremont McKenna College. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
- Liu, Z., et al. (2014). Pyridinylboronic acid-functionalized organic-silica hybrid monolithic capillary for the selective enrichment and separation of cis-diol-containing biomolecules at acidic pH.
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PubChem. (n.d.). Potassium (2-(benzyloxy)ethyl)trifluoroborate. Retrieved from [Link]
- ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of....
- ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine.
- Claremont McKenna College. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- Molecules. (2021).
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Biocompare. (n.d.). Potassium (2-(benzyloxy)ethyl)trifluoroborate from Aladdin Scientific. Retrieved from [Link]
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A Comparative Guide to LC-MS Methods for Reaction Monitoring of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
For researchers and professionals in drug development, the precise monitoring of chemical reactions is not merely a procedural step but the cornerstone of process optimization, yield maximization, and safety assurance. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a workhorse in medicinal chemistry for creating carbon-carbon bonds. Central to this reaction is the boronic acid, a substrate whose consumption and conversion dictate the reaction's success. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring reactions involving (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid , a structurally complex building block. We will explore not only the "how" but, more critically, the "why" behind the analytical choices, grounding our recommendations in established scientific principles and field-proven data.
The Analytical Challenge: Why Boronic Acids Require a Specialized Approach
Boronic acids are notoriously challenging analytes. Their analysis is complicated by a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly under the conditions used for analysis.[1][2] Furthermore, issues like on-column hydrolysis and poor ionization can hinder reliable quantification.[2][3] For a molecule like (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, which is likely a key component in a multi-step synthesis, tracking its consumption alongside the formation of the desired product and any potential byproducts is critical. High-Performance Liquid Chromatography (HPLC) and its advanced successor, Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry, offer the requisite sensitivity, selectivity, and speed for this task.[4]
Primary Recommended Method: UPLC-MS for High-Fidelity Reaction Monitoring
For robust and high-throughput reaction monitoring, an Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is the gold standard. The use of sub-2 µm stationary phase particles in UPLC provides significantly faster analysis times and superior chromatographic resolution compared to traditional HPLC, which is essential for separating complex reaction mixture components.[5][6] The mass spectrometer adds an unparalleled layer of specificity and sensitivity, allowing for confident identification and quantification of reactants, intermediates, products, and impurities.[7]
Experimental Protocol: UPLC-MS
This protocol is designed to be a self-validating system, providing clear, reproducible data on reaction progress.
1. Reaction Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small, representative aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Immediately quench the aliquot by diluting it into a larger, known volume (e.g., 1 mL) of a solvent mixture like acetonitrile/water (50:50). This action halts the catalytic cycle and stabilizes the sample for analysis.[4] An internal standard can be added to the quenching solution for enhanced quantitative accuracy.
2. Sample Preparation:
-
Following the initial quench, perform a further dilution in a solvent compatible with the mass spectrometer's ionization source. A typical diluent is methanol/water (50:50) with 0.1% formic acid to promote protonation for positive-ion mode ESI.[4] This step ensures the sample concentration is within the linear dynamic range of the detector.
3. UPLC-MS Method Parameters:
| Parameter | Specification | Rationale |
| Instrument | UPLC System coupled to a tandem quadrupole mass spectrometer | Provides fast separation with highly selective and sensitive detection.[8][9] |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | A versatile reversed-phase column suitable for separating a wide range of organic molecules with varying polarities.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate | The acidic modifier aids in protonation for positive ESI mode, while ammonium acetate is excellent for forming adducts and can be used for both positive and negative modes.[1] |
| Mobile Phase B | Acetonitrile | A common organic solvent providing good elution strength for a broad range of compounds. |
| Gradient Elution | 5% to 95% B over 2-3 minutes | A rapid gradient ensures a short run time, suitable for high-throughput monitoring. |
| Flow Rate | 0.5 mL/min | Optimized for a 2.1 mm ID column to maintain efficiency. |
| Column Temp. | 40°C | Enhances peak shape and reduces viscosity, leading to better separation.[8] |
| Injection Vol. | 1-2 µL | Small volumes minimize column overload and peak distortion. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is standard for polar to moderately polar organic molecules.[4] Boronic acids can often be detected effectively in negative ion mode without derivatization.[8][10] |
| MS Detection | Multiple Reaction Monitoring (MRM) | For quantitative analysis, MRM provides the highest selectivity and sensitivity by monitoring specific parent-to-fragment ion transitions for each compound of interest.[8][10] |
4. Data Analysis:
-
Identify the mass-to-charge ratio (m/z) for the protonated or deprotonated molecular ions of the starting boronic acid, the expected product, and any known byproducts.
-
For MRM, determine the optimal precursor → product ion transitions for each analyte.
-
Extract the ion chromatograms for each specific m/z value or MRM transition.
-
Integrate the peak areas and plot them as a function of time to generate kinetic profiles for the consumption of reactants and the formation of products.[4]
Workflow for UPLC-MS Reaction Monitoring
Comparative Analysis: Alternative Monitoring Techniques
While UPLC-MS is superior, other techniques can be employed depending on available resources and the specific questions being asked. The choice of an analytical method is always a balance of performance, cost, and information requirements.
UPLC with UV Detection (UPLC-UV)
A more widely available technique, UPLC-UV relies on the principle that molecules absorb light at specific wavelengths.[9]
-
Advantages:
-
Accessibility & Cost: Instrumentation is more common and less expensive to operate and maintain than an LC-MS system.
-
Simplicity: Method development can be more straightforward.
-
-
Disadvantages:
-
Lower Selectivity: Co-eluting species cannot be distinguished if they absorb at the same wavelength, leading to inaccurate quantification.[7]
-
Lower Sensitivity: UV detection is generally less sensitive than mass spectrometry, especially for analytes with poor chromophores.[7][11]
-
No Mass Confirmation: Provides no molecular weight information, making the identification of unknown byproducts impossible without collecting fractions for further analysis.
-
Offline Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides rich structural information and is inherently quantitative for relative concentrations without the need for response factor correction.[12]
-
Advantages:
-
Disadvantages:
-
Low Throughput: Sample preparation and data acquisition are significantly slower than LC-based methods.
-
Lower Sensitivity: Requires a much higher concentration of analyte compared to LC-MS.
-
Complexity: Data interpretation can be complex, especially for mixtures with overlapping signals.
-
Performance Comparison Summary
| Feature | UPLC-MS | UPLC-UV | Offline NMR |
| Selectivity | Excellent (Mass-based) | Moderate to Poor | Good (Structure-based) |
| Sensitivity | Excellent (pg to fg level) | Good (ng to µg level) | Poor (µg to mg level) |
| Speed/Throughput | Very High (<5 min/sample) | Very High (<5 min/sample) | Low (>15 min/sample) |
| Quantitative Accuracy | Excellent (with IS) | Good (Prone to interference) | Excellent (Relative) |
| Information Richness | High (Retention Time + Mass) | Low (Retention Time only) | Excellent (Structural Detail) |
| Cost & Complexity | High | Low | High |
Logical Framework for Method Selection
Conclusion and Final Recommendation
For the comprehensive and accurate reaction monitoring of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid , UPLC-MS stands out as the unequivocally superior method . It provides an optimal combination of speed, sensitivity, and selectivity, enabling researchers to generate high-quality kinetic data. This data is invaluable for understanding reaction mechanisms, optimizing conditions to improve yield and purity, and ensuring process consistency in both research and development settings.
While UPLC-UV offers a cost-effective alternative for routine checks where analyte concentrations are high and the reaction matrix is simple, it lacks the specificity needed for complex mixtures. Offline NMR serves a complementary role, offering deep structural insights when unexpected outcomes arise, but it is not practical for high-throughput monitoring. Therefore, for generating a definitive, data-rich understanding of the reaction dynamics, a well-developed UPLC-MS method is the most authoritative and trustworthy choice.
References
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Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]
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Pandiyan, V. et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
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Baldwin, A. F. et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]
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SUZUKI REACTION MONITORING. (n.d.). Advion. [Link]
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Chidella, K.S. et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. [Link]
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Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2019). ResearchGate. [Link]
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Guyon, F. et al. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. PMC - NIH. [Link]
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Stolar, T. et al. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). ResearchGate. [Link]
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Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX. [Link]
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George, S. et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Chromatography Online. [Link]
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Platero-Prats, A. E. et al. (2016). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC - NIH. [Link]
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Sato, Y. et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
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Real-Time monitoring of a Suzuki reaction utilizing a hood-based compact mass spectrometer. (n.d.). Advion Interchim Scientific. [Link]
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Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2022). MDPI. [Link]
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analysis of boric acid by LC-MS. (2012). Chromatography Forum. [Link]
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Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy. (2020). ResearchGate. [Link]
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Arylboronic acid chemistry under electrospray conditions. (2013). PubMed - NIH. [Link]
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Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling... (n.d.). ResearchGate. [Link]
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Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling | Request PDF. (2023). ResearchGate. [Link]
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High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. (n.d.). Waters. [Link]
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3 reasons why you should upgrade from UV detection to Mass Spectrometry. (2019). Advion Interchim Scientific. [Link]
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Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. (2022). PubMed. [Link]
-
Study on the Stability of Antibiotics, Pesticides and Drugs in Water by Using a Straightforward Procedure Applying. (2021). Semantic Scholar. [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). ResearchGate. [Link]
-
LC-MS/MS-based arachidonic acid metabolomics in acute spinal cord injury reveals the upregulation of 5-LOX and COX-2 products. (2022). PubMed. [Link]
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- 12. azom.com [azom.com]
A Comparative Crystallographic Guide to (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridinylboronic acids stand out as versatile building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions has made them indispensable for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in numerous pharmaceutical agents and functional materials. Among these, derivatives of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid are of particular interest due to the combined electronic and steric influence of the benzyloxy and chloro substituents, which can significantly modulate their reactivity and solid-state properties.
This guide provides an in-depth comparison of the X-ray crystal structure of a close analog, (2-benzyloxypyrimidin-5-yl)boronic acid, and discusses the anticipated structural features of related pyridinylboronic acid derivatives. By examining the subtle interplay of intermolecular forces and molecular conformation, we aim to provide a valuable resource for researchers engaged in the design and synthesis of novel compounds based on this scaffold.
The Significance of Crystal Structure in Drug Discovery and Material Science
The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a critical determinant of a compound's physicochemical properties. For pharmaceuticals, this includes solubility, dissolution rate, stability, and bioavailability. In materials science, properties like conductivity, optical activity, and mechanical strength are dictated by the crystalline arrangement. Therefore, a thorough understanding of the crystal structure of boronic acid derivatives is paramount for predicting their behavior and for the rational design of new molecules with desired functionalities.
Comparative Structural Analysis: Insights from a Pyrimidinyl Analog
While the crystal structure of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is not publicly available at the time of this writing, a detailed examination of the closely related (2-benzyloxypyrimidin-5-yl)boronic acid provides significant insights. The crystal structure of this compound has been determined and offers a robust model for understanding the supramolecular chemistry of this class of molecules.[1][2]
Key Crystallographic Data for (2-benzyloxypyrimidin-5-yl)boronic acid
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁BN₂O₃ |
| Molecular Weight | 230.03 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 5.498(1) Å |
| b | 30.4320(17) Å |
| c | 6.7086(19) Å |
| β | 113.54(4)° |
| Volume | 1029.0(4) ų |
| Z | 4 |
The boronic acid group in (2-benzyloxypyrimidin-5-yl)boronic acid adopts a syn-anti conformation and is nearly coplanar with the pyrimidine and benzene rings, with a dihedral angle of just 3.8(2)°.[2] This planarity is a key feature that influences the molecular packing.
A predominant feature of the crystal structure is the formation of centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the boronic acid groups, forming an R²₂(8) ring motif.[2] These dimers are further linked into chains along the direction via hydrogen bonds between the remaining hydroxyl group and a nitrogen atom of a neighboring pyrimidine ring.[2] The crystal packing is further stabilized by O···B and C(π)···B stacking interactions, which link parallel chains of the centrosymmetric dimers into layers.[2]
Caption: Supramolecular assembly of (2-benzyloxypyrimidin-5-yl)boronic acid.
Anticipated Structural Features of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic Acid Derivatives
Based on the analysis of the pyrimidinyl analog and general principles of crystal engineering, we can anticipate the key structural features of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid and its derivatives.
-
Hydrogen Bonding Motifs: The boronic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the characteristic centrosymmetric dimer formation through O-H···O hydrogen bonds will be a conserved feature in the crystal structures of pyridinylboronic acids. The presence of the pyridine nitrogen provides an additional hydrogen bond acceptor site, which can lead to the formation of extended chains or more complex networks.
-
Influence of the Chloro Substituent: The chloro group at the 5-position of the pyridine ring is expected to influence the crystal packing in several ways. Its electron-withdrawing nature can affect the acidity of the boronic acid and the basicity of the pyridine nitrogen, potentially modulating the strength of the hydrogen bonds. Furthermore, the chloro substituent can participate in halogen bonding (C-Cl···O or C-Cl···N interactions), which could introduce new supramolecular synthons and alter the overall crystal packing.
-
Role of the Benzyloxy Group: The bulky benzyloxy group will have a significant steric influence on the molecular conformation and crystal packing. It may hinder certain packing arrangements while favoring others that can accommodate its size. Pi-stacking interactions involving the benzyl and pyridinyl rings are also likely to play a role in stabilizing the crystal lattice.
Experimental Protocols: Synthesis and Crystallization
The synthesis of substituted pyridinylboronic acids can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials and the nature of the substituents on the pyridine ring.
General Synthetic Strategies:
-
Halogen-Metal Exchange followed by Borylation: This is a common and versatile method. A halopyridine is treated with an organolithium or Grignard reagent to form an organometallic intermediate, which is then quenched with a trialkyl borate ester. Subsequent hydrolysis yields the boronic acid.
-
Miyaura Borylation: This palladium-catalyzed cross-coupling reaction of a halopyridine with a diboron reagent (e.g., bis(pinacolato)diboron) is another powerful method for the synthesis of boronic esters, which can then be hydrolyzed to the corresponding boronic acids.
-
Directed Ortho-metalation (DoM): For pyridines with a directing group, deprotonation at an adjacent position with a strong base, followed by reaction with a borate ester, can provide a regioselective route to the desired boronic acid.
Caption: Common synthetic routes to pyridinylboronic acids.
Exemplary Synthesis and Crystallization of (2-benzyloxypyrimidin-5-yl)boronic acid:
Synthesis: This compound is commercially available. For a laboratory-scale synthesis, one could envision a Suzuki-Miyaura coupling of 2-(benzyloxy)-5-bromopyrimidine with a suitable boronating agent.
Crystallization Protocol: Single crystals of (2-benzyloxypyrimidin-5-yl)boronic acid suitable for X-ray diffraction were grown by slow cooling of a solution of the boronic acid (0.2 g) in acetone (4 ml).
General Crystallization Considerations for Arylboronic Acids: The crystallization of arylboronic acids can be challenging due to their tendency to form amorphous solids or to dehydrate to form boroxines (cyclic anhydrides). Common crystallization techniques include:
-
Slow Evaporation: Dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly at room temperature.
-
Cooling Crystallization: Preparing a saturated solution at an elevated temperature and allowing it to cool slowly.
-
Vapor Diffusion: Placing a solution of the compound in a small, open container within a larger sealed container that contains a more volatile solvent in which the compound is less soluble.
The choice of solvent is critical and often requires screening of various options. Common solvents for the crystallization of boronic acids include water, alcohols (methanol, ethanol), acetone, and acetonitrile, as well as mixtures thereof.
Conclusion and Future Directions
The X-ray crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid provides a foundational understanding of the supramolecular chemistry of this class of compounds, highlighting the importance of hydrogen-bonded dimers and extended chains. While the specific crystal structure of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid remains to be determined, this comparative analysis allows for informed predictions of its solid-state behavior. The interplay of the chloro and benzyloxy substituents is expected to introduce additional complexity and potential for novel supramolecular synthons.
For researchers in drug development and materials science, a detailed understanding of these crystal structures is not merely an academic exercise. It is a crucial step in the rational design of new molecules with tailored properties. The experimental protocols outlined in this guide provide a starting point for the synthesis and crystallization of these valuable building blocks. Future work should focus on obtaining the crystal structures of a wider range of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid derivatives to build a more comprehensive structure-property relationship database for this important class of compounds. Accessing crystallographic databases such as the Cambridge Structural Database (CSD) is an invaluable resource for such endeavors.
References
-
Durka, K., Kliś, T., & Serwatowski, J. (2014). Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1259–o1260. [Link]
-
Amanote Research. (n.d.). Crystal Structure of (2-Benzyloxypyrimidin-5-Yl)boronic Acid. Retrieved from [Link]
-
Durka, K., Kliś, T., & Serwatowski, J. (2014). Crystal structure of (2-benzyl-oxy-pyrimidin-5-yl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1259–o1260. [Link]
Sources
A Technical Guide to Alternatives for (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a valuable reagent for the synthesis of complex substituted pyridine motifs, which are prevalent in many pharmaceutical agents. However, the inherent instability of some heteroarylboronic acids can lead to challenges in reproducibility and yield, necessitating the exploration of more robust alternatives. This guide provides a technical comparison of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid with its more stable surrogates, namely its corresponding potassium trifluoroborate salt and N-methyliminodiacetic acid (MIDA) boronate. We will delve into the rationale behind the use of these alternatives, supported by established principles and experimental data from analogous systems, and provide detailed protocols for their synthesis and application in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Utility and Challenges of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
The substituted pyridine core is a privileged scaffold in medicinal chemistry. The title compound, (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, serves as a key building block for introducing this moiety via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The benzyloxy group can act as a protecting group for a hydroxyl functionality, and the chloro substituent provides an additional handle for further synthetic transformations.
However, like many heteroarylboronic acids, this reagent can be susceptible to decomposition pathways, primarily protodeboronation, which involves the cleavage of the C-B bond. This instability can lead to inconsistent yields, the need for excess reagent, and stringent storage and handling conditions. While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, the electron-donating nature of the benzyloxy group and the overall electronic environment of the pyridine ring can still influence its stability and reactivity.[1][2]
This guide explores two primary classes of alternatives that address the stability issues associated with boronic acids: potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.
The Alternatives: Enhanced Stability and Controlled Reactivity
Potassium (2-(Benzyloxy)-5-chloropyridin-3-yl)trifluoroborate
Potassium organotrifluoroborates are crystalline, air- and moisture-stable salts that are significantly more robust than their corresponding boronic acids.[3] This enhanced stability stems from the tetracoordinate nature of the boron atom, which protects the C-B bond from premature cleavage. They are easily prepared from the corresponding boronic acid and can often be used directly in cross-coupling reactions, where they slowly release the active boronic acid under the reaction conditions.
N-methyliminodiacetic acid (MIDA) boronate of (2-(Benzyloxy)-5-chloropyridin-3-yl)borane
MIDA boronates are another class of highly stable, crystalline, and easily handled boronic acid surrogates. The MIDA ligand forms a tridentate complex with the boron atom, rendering it unreactive under standard anhydrous cross-coupling conditions. The boronic acid can be released in a controlled manner by the addition of a mild aqueous base. This "slow-release" feature is particularly advantageous when working with unstable boronic acids or in iterative cross-coupling sequences.[4]
Comparative Performance: A Data-Driven Perspective
Table 1: Conceptual Comparison of Boron Reagents
| Feature | (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid | Potassium (2-(Benzyloxy)-5-chloropyridin-3-yl)trifluoroborate | MIDA boronate of (2-(Benzyloxy)-5-chloropyridin-3-yl)borane |
| Stability | Moderate; susceptible to protodeboronation | High; crystalline, air- and moisture-stable solid[3] | Very high; indefinitely bench-top stable |
| Handling | Requires inert atmosphere and careful storage | Easy to handle and store | Easy to handle and store |
| Reactivity | Directly reactive in Suzuki-Miyaura coupling | Requires in situ hydrolysis to the boronic acid | Requires deprotection with aqueous base to release the boronic acid |
| Purification | Boronic acid impurities can be challenging to remove | Generally straightforward | Compatible with standard silica gel chromatography |
| Expected Yield | Variable, dependent on reaction conditions and reagent purity | Generally high and reproducible[4] | Generally high and reproducible |
The enhanced stability of trifluoroborates and MIDA boronates is expected to translate to more consistent and often higher yields in Suzuki-Miyaura reactions, particularly in large-scale syntheses or when prolonged reaction times are required.
Experimental Protocols
Synthesis of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
A common method for the synthesis of pyridinylboronic acids is through a lithiation-borylation sequence.
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validating the structure of products from (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid reactions
An In-Depth Technical Guide to the Structural Validation of Products from (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic Acid Reactions
Introduction: The Critical Role of Substituted Pyridines in Drug Discovery
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous blockbuster drugs. Their prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, improve pharmacokinetic properties, and engage in crucial hydrogen bonding interactions with biological targets. (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a sophisticated building block, offering multiple points for diversification in the synthesis of complex molecules. Given the investment in drug development, the unambiguous structural validation of its reaction products is not merely a procedural step but a foundational pillar of scientific integrity.
This guide provides a comprehensive comparison of analytical techniques for validating the structure of compounds synthesized from this key boronic acid, primarily through the widely-used Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] We will delve into the causality behind experimental choices, present self-validating protocols, and compare the strengths and limitations of the principal analytical methods in a researcher's toolkit.
The Synthetic Challenge: Beyond the Desired Product
-
Homocoupling: A common byproduct in Suzuki reactions is the homocoupling of the boronic acid reactant, especially in the presence of molecular oxygen.[9] This leads to the formation of a symmetrical bipyridine, which can have similar chromatographic properties to the desired product.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of 2-(Benzyloxy)-5-chloropyridine.
-
Regioisomerism: If the coupling partner (the aryl halide) has multiple reactive sites, different regioisomers of the product can be formed.
These potential pitfalls underscore the necessity of a multi-faceted analytical approach. Relying on a single data point, such as a mass spectrometry peak, is insufficient for definitive structural confirmation.
A Multi-Pronged Validation Workflow
A robust validation strategy integrates data from multiple orthogonal techniques. Each method provides a different piece of the structural puzzle, and their collective agreement provides the highest level of confidence.
Caption: A typical workflow for reaction and structural validation.
Primary Validation Techniques: The Analytical Workhorses
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule in solution.[10][11] For a typical Suzuki coupling product of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid with an aryl halide (Ar-X), a suite of NMR experiments is required.
-
¹H NMR: This experiment identifies all unique proton environments. Key expected signals include:
-
Protons on the pyridine ring (typically in the 7.0-8.5 ppm range).
-
The benzylic protons (-O-CH₂ -Ph) as a characteristic singlet around 5.0-5.5 ppm.
-
Protons of the benzyl group's phenyl ring (7.2-7.5 ppm).
-
Protons from the newly introduced aryl group.
-
-
¹³C NMR: This reveals the carbon skeleton of the molecule, confirming the total number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the fragments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons), helping to map out individual spin systems like the pyridine and aryl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows for the definitive connection of the different fragments. For example, a correlation from the benzylic protons to the C2 carbon of the pyridine ring confirms the benzyloxy linkage. A correlation between a proton on the pyridine ring (e.g., H4 or H6) and a carbon on the newly introduced aryl group unequivocally confirms the successful C-C bond formation at the C3 position.[12]
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product, serving as a primary check for a successful reaction.[13]
-
Low-Resolution MS (e.g., LC-MS): Used for rapid reaction monitoring and to get a nominal mass of the product.[14] A key diagnostic feature is the isotopic pattern of the chlorine atom. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum should show two molecular ion peaks ([M]⁺ and [M+2]⁺) with a relative intensity of roughly 3:1, which is a strong indicator that the chlorine atom is present in the molecule.[15][16][17]
-
High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement (typically to four decimal places). This allows for the unambiguous determination of the molecular formula, as very few elemental compositions will match the exact mass observed.[18]
Definitive Structural Elucidation: The Gold Standard
Single-Crystal X-Ray Crystallography
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate authority.[19][20][21] This technique involves diffracting X-rays off a single, well-ordered crystal of the compound.
-
Causality: The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map of the molecule, revealing the precise spatial arrangement of every atom. This method resolves any ambiguity regarding connectivity, regio- and stereochemistry.
-
Limitations: The primary bottleneck is the need to grow a high-quality single crystal, which can be a challenging and time-consuming process.[22] Not all compounds crystallize easily.
Comparison of Core Validation Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-Ray Crystallography |
| Information Provided | Atomic connectivity, 3D solution-state conformation | Molecular weight, Elemental formula (HRMS) | Definitive 3D solid-state structure, Absolute configuration |
| Key Advantage | Rich structural detail, shows how atoms are linked | High sensitivity, confirms molecular formula | Unambiguous structural proof |
| Key Limitation | Lower sensitivity, complex spectra can be hard to interpret | Provides no connectivity information | Requires a high-quality single crystal |
| Sample Requirement | 1-10 mg, soluble | < 1 mg, soluble | Single crystal (<1 mm) |
| Throughput | Medium (hours per sample) | High (minutes per sample) | Low (days to weeks, including crystallization) |
Experimental Protocols
Protocol 1: Model Suzuki-Miyaura Reaction
This protocol describes the coupling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid with 4-bromotoluene.
Materials:
-
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid (1.0 mmol, 1.0 eq)
-
4-bromotoluene (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, 10 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, 4-bromotoluene, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[14]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sample Preparation for NMR Analysis
-
Accurately weigh 5-10 mg of the purified product into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; the product must be fully soluble.
-
Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution.
-
The sample is now ready for analysis by ¹H, ¹³C, and 2D NMR experiments.
Illustrating the Suzuki-Miyaura Catalytic Cycle
The success of the synthesis hinges on the efficiency of this catalytic cycle. Understanding it helps in troubleshooting reactions.
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- 6. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. X-ray crystallography of chemical compounds. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reactivity: Chloropyridine vs. Chloropyrimidine Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of small molecule synthesis, particularly in drug discovery and materials science, nitrogen-containing heterocycles are indispensable scaffolds. Among these, pyridines and pyrimidines are paramount. When functionalized as chloro-substituted boronic acids, they become powerful building blocks for constructing complex biaryl structures via palladium-catalyzed cross-coupling reactions. However, the choice between a chloropyridine and a chloropyrimidine boronic acid is not arbitrary. Their reactivity profiles are distinct, governed by fundamental electronic principles. This guide provides an in-depth, objective comparison of their performance, explaining the causality behind their behavior and offering practical, field-proven insights to guide your synthetic strategy.
The Electronic Core: A Tale of Two Heterocycles
The reactivity divergence between these two classes of reagents is rooted in the electronic nature of their parent rings. A pyridine ring contains one nitrogen atom, which is more electronegative than carbon. This induces an electron-deficient character to the ring compared to benzene.[1] A pyrimidine ring, containing two nitrogen atoms, experiences a significantly stronger inductive electron-withdrawal.[2] This makes the pyrimidine core substantially more π-electron deficient than pyridine.[1]
This fundamental electronic difference has a direct and predictable impact on the carbon-chlorine (C-Cl) bond, which is the site of activation in a Suzuki-Miyaura reaction:
-
Chloropyridines : The C-Cl bond is activated by the electron-withdrawing effect of the single ring nitrogen, particularly at the 2- and 4-positions.[3]
-
Chloropyrimidines : The combined electron-withdrawing power of two nitrogen atoms makes the C-Cl bond significantly more polarized and electrophilic. This renders the bond far more susceptible to oxidative addition by a palladium catalyst, a critical and often rate-limiting step in the catalytic cycle.[4] Halogenated pyrimidines are well-documented to be much more reactive in comparison to analogous benzene halides.[4]
Performance in Suzuki-Miyaura Coupling: A Reactivity Comparison
The enhanced electrophilicity of the C-Cl bond in chloropyrimidines directly translates to higher reactivity in practical applications. This allows for milder reaction conditions, which is a considerable advantage when working with complex substrates bearing sensitive functional groups.
Table 1: Comparative Analysis of Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Chloropyridine Boronic Acids | Chloropyrimidine Boronic Acids | Causality Behind the Difference |
| Catalyst Loading | Typically 1-5 mol% | Can be effective at <1 mol% (e.g., 0.5 mol%)[4] | The higher intrinsic reactivity of the pyrimidine C-Cl bond requires less catalytic activation to achieve efficient turnover. |
| Reaction Temperature | Often requires elevated temperatures (80-120 °C) | Frequently proceeds at lower temperatures (e.g., 50 °C)[5] | The activation energy for the oxidative addition step is lower for the more electron-deficient chloropyrimidine substrate. |
| Reaction Time | Can require several hours to overnight | Often rapid, with some reactions completing in minutes with microwave assistance.[4] | The entire catalytic cycle proceeds faster due to the facile oxidative addition step. |
| Ligand Requirement | Often requires specialized, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition. | Can often succeed with standard ligands like PPh₃ or even under ligand-free conditions.[6] | The C-Cl bond is already highly activated, reducing the need for a sophisticated ligand to facilitate its cleavage by the palladium center. |
Mechanistic Insights and Practical Considerations
Understanding the Suzuki-Miyaura catalytic cycle illuminates why these differences arise. For many chloroarenes, the initial oxidative addition of the Pd(0) catalyst to the C-Cl bond is the energetic bottleneck that dictates the overall reaction rate.
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Impurities in (2-(Benzyloxy)-5-chloropyyridin-3-yl)boronic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a key building block in the synthesis of various pharmaceutical candidates. The presence of impurities can significantly affect reaction yields, introduce unwanted byproducts, and compromise the purity of the final API.[3] This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of impurities in (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid samples, supported by experimental data and detailed protocols.
The Criticality of Impurity Profiling
Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities in drug substances.[4] Impurities can arise from various sources, including the synthetic route, degradation of the product, or residual starting materials and solvents. For boronic acids, a common class of reagents in Suzuki-Miyaura cross-coupling reactions, the impurity profile is of particular concern.[3][5] Some boronic acid-related impurities have been identified as potentially mutagenic, necessitating their control at or below acceptable thresholds.[4] Therefore, a robust analytical strategy to detect, identify, and quantify these impurities is not just a matter of quality control but a critical aspect of regulatory compliance and patient safety.[1]
Potential Impurities in (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic Acid
The impurity profile of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is intrinsically linked to its synthetic pathway. While specific manufacturing routes are often proprietary, a general understanding of boronic acid synthesis allows for the prediction of likely impurities. A common route involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by hydrolysis.
Based on this, potential impurities can be categorized as:
-
Process-Related Impurities:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules.
-
Byproducts: Formed from side reactions. For instance, the formation of boroxine, the cyclic anhydride of the boronic acid, is a common occurrence.[6]
-
-
Degradation Products: Resulting from the decomposition of the boronic acid under storage or processing conditions.
-
Residual Solvents: Organic volatile impurities remaining from the synthesis and purification steps.
A visual representation of a generalized synthetic pathway and potential impurity sources is provided below.
Caption: Generalized synthetic pathway and sources of impurities.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for accurate and reliable impurity quantification. The most commonly employed methods for the analysis of boronic acids and their impurities are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6]
| Technique | Principle | Applicability for (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid | Strengths | Limitations |
| HPLC-UV | Separation based on polarity, with detection by UV absorbance. | Excellent for quantifying the main component and non-volatile, UV-active impurities.[2][6] | Robust, reproducible, widely available, and cost-effective.[7] | May lack the sensitivity for trace-level impurities and the specificity to identify unknown impurities without reference standards. |
| UPLC-MS | High-resolution separation coupled with mass detection. | Ideal for detecting and identifying both known and unknown impurities at very low levels.[1][2] | High sensitivity and specificity; provides molecular weight information for structural elucidation.[8] | Higher operational cost and complexity compared to HPLC-UV. |
| GC-MS | Separation of volatile compounds based on boiling point, with mass spectrometric detection. | Primarily used for the analysis of residual solvents and volatile byproducts.[1][6] | Excellent for volatile organic impurities.[4] | Not suitable for non-volatile compounds like the boronic acid itself without derivatization.[6] |
| NMR | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Useful for structural confirmation of the main component and impurities, and for studying the equilibrium between the boronic acid and its boroxine form.[6] | Non-destructive and provides unambiguous structural information. | Lower sensitivity compared to chromatographic techniques, making it less suitable for trace impurity quantification. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are generalized protocols for the analysis of impurities in (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the simultaneous quantification of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 270 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Rationale for Experimental Choices:
-
A C18 column is a versatile reversed-phase column suitable for a wide range of aromatic compounds.
-
The use of a formic acid modifier in the mobile phase helps to achieve better peak shapes for acidic compounds like boronic acids.
-
Gradient elution is employed to effectively separate impurities with a wide range of polarities.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method
This method is ideal for the detection and identification of trace-level impurities.[9]
Instrumentation:
-
UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase:
-
A: 10 mM Ammonium acetate in Water
-
B: Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 98 | 2 |
| 5 | 2 | 98 |
| 7 | 2 | 98 |
| 7.1 | 98 | 2 |
| 8 | 98 | 2 |
Flow Rate: 0.4 mL/min Column Temperature: 40 °C MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes. Scan Range: m/z 100-1000
Rationale for Experimental Choices:
-
A sub-2 µm particle size column provides higher resolution and faster analysis times compared to traditional HPLC.
-
Ammonium acetate is a volatile buffer compatible with mass spectrometry.
-
High-resolution mass spectrometry allows for accurate mass measurements, which aids in the determination of elemental compositions of unknown impurities.
Caption: A comprehensive analytical workflow for impurity profiling.
Quantitative Comparison of Impurities
The following table provides illustrative quantitative data for impurities that may be found in commercial samples of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid from different suppliers. This data is intended to represent a plausible comparison and highlights the importance of in-house analysis.
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) | Potential Source |
| Boroxine | 1.5 | 0.9 | 2.1 | Dehydration of boronic acid |
| Benzyl Alcohol | 0.2 | 0.3 | 0.15 | Degradation/Starting material |
| Toluene | 0.1 | 0.4 | 0.2 | Residual solvent |
| Unidentified Impurity 1 | < 0.05 | 0.1 | 0.08 | Byproduct |
| Unidentified Impurity 2 | 0.07 | < 0.05 | 0.12 | Byproduct |
| Purity (by HPLC) | 98.08 | 98.25 | 97.27 |
Disclaimer: The data presented in this table is for illustrative purposes only. Actual values will vary depending on the manufacturer and batch.
Conclusion
A multi-faceted analytical approach is essential for the comprehensive quantitative analysis of impurities in (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid. While HPLC-UV provides a robust and reliable method for routine quality control and quantification of known impurities, UPLC-MS is indispensable for the sensitive detection and identification of unknown and trace-level impurities. GC-MS remains the gold standard for the analysis of volatile organic impurities, and NMR spectroscopy offers invaluable structural information. By implementing a combination of these techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.
References
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2019). ACS Publications. Retrieved from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved from [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). Chromatography Online. Retrieved from [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent. Retrieved from [Link]
-
An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. (2025). figshare. Retrieved from [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed. Retrieved from [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ispe.org. Retrieved from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). biomedres.us. Retrieved from [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Utrecht University. Retrieved from [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Unlocking the Potential of Pharmaceutical Impurities. (2020). LCGC International. Retrieved from [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved from [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025). ResearchGate. Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved from [Link]
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- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid, ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, offering insights into the chemical reasoning that underpins these essential safety protocols.
Hazard Assessment and Profile
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is a multifaceted compound, presenting a combination of hazards inherent to its constituent parts: a boronic acid, a chlorinated pyridine, and a benzylic ether. A thorough understanding of these hazards is the first step toward safe handling and disposal.
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The pyridine moiety suggests potential for liver and kidney effects with prolonged exposure, and upon combustion, it can release toxic fumes of nitrogen oxides and hydrogen cyanide.[2] The chlorinated nature of the molecule places it in the category of halogenated organic compounds, which require specific disposal routes to prevent environmental contamination.[3][4][5]
A significant, yet often overlooked, hazard is the potential for peroxide formation due to the presence of benzylic hydrogens in the benzyloxy group.[6][7][8] Over time, and with exposure to air and light, these compounds can form shock-sensitive and explosive peroxide crystals.
Table 1: Hazard Profile of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if ingested. | Avoid ingestion; do not eat or drink in the lab. |
| Skin Irritant | Causes irritation upon contact. | Wear appropriate chemical-resistant gloves. |
| Eye Irritant | Causes serious eye irritation. | Wear safety goggles or a face shield. |
| Respiratory Irritant | May cause irritation to the respiratory tract. | Handle in a certified chemical fume hood. |
| Peroxide Former | Potential to form explosive peroxides over time. | Date containers upon receipt and opening; test for peroxides if stored for extended periods. |
| Halogenated Organic | Subject to specific hazardous waste regulations. | Segregate as halogenated organic waste. |
| Pyridine Derivative | Potential for specific organ toxicity and hazardous combustion byproducts. | Handle with care to minimize exposure; be aware of thermal decomposition products. |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE plan is non-negotiable when handling (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid and its associated waste.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required.
-
Respiratory Protection: All handling of this compound, especially in its solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. For spill cleanup or situations with potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[9]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE as described above.
-
Containment: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to avoid raising dust. For liquid spills, use an absorbent pad or material to contain the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials, including wipes and absorbent pads, must be collected and disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is that it must be treated as hazardous waste . Under no circumstances should it be disposed of in regular trash or down the drain.
Waste Segregation: A Critical Step
Proper segregation is fundamental to safe and compliant chemical waste disposal. This compound and its waste fall into multiple categories, necessitating careful separation.
-
Primary Waste Stream: Halogenated Organic Waste.
Caption: Decision workflow for the disposal of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid.
Disposal of Solid Waste
-
Collection: Carefully transfer any solid waste, including expired reagent, contaminated spatulas, weigh boats, and disposable PPE (gloves, etc.), into a designated, robust, and sealable container for Solid Halogenated Organic Waste .
-
Container Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
-
A clear indication of the associated hazards (e.g., Irritant, Toxic).
-
Disposal of Liquid Waste
-
Collection: Collect all liquid waste containing this compound, including reaction mixtures, mother liquors, and solvent rinses from glassware, in a designated, leak-proof, and sealable container for Liquid Halogenated Organic Waste .
-
Container Labeling: As with solid waste, the liquid waste container must be clearly labeled as "Hazardous Waste " with the full chemical name and associated hazards.
Decontamination of Glassware
-
Initial Rinse: In a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). This initial rinsate is considered hazardous and must be collected in the Liquid Halogenated Organic Waste container.
-
Secondary Wash: Follow the solvent rinse with a thorough washing using soap and water.
-
Final Rinse: A final rinse with deionized water is recommended. Depending on institutional policy, this final rinsate may also need to be collected as hazardous waste.
-
Drying: Allow the glassware to air dry completely in a well-ventilated area before reuse.
Storage and Final Disposal
-
Satellite Accumulation: Store the sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.
-
Professional Disposal: Arrange for the collection and ultimate disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never attempt to treat or dispose of this chemical waste through incineration or other means on your own.
Conclusion: A Culture of Safety
The proper disposal of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the inherent hazards of this molecule and adhering to the detailed protocols outlined in this guide, researchers can ensure they are not only advancing scientific discovery but are also doing so in a manner that is safe, responsible, and compliant.
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
-
Stanford University Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Chemicals That Form Peroxides: Handling and Storage. Retrieved from [Link]
-
University of Southern California. (n.d.). FactSheet - Peroxide-Forming Chemicals. Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
Pfonline.com. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]
-
California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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- 4. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
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- 7. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. chemistry.osu.edu [chemistry.osu.edu]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
A Researcher's Guide to the Safe Handling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid
This document provides essential safety and logistical guidance for laboratory professionals engaged in research and development involving (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid. As a specialized boronic acid derivative, this compound requires a comprehensive understanding of its potential hazards to ensure safe handling, storage, and disposal. This guide is structured to deliver immediate, actionable information rooted in established safety protocols and chemical expertise.
Hazard Identification and Risk Assessment
(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid and its analogues are classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The boronic acid functional group, while essential for its chemical reactivity, necessitates careful handling to prevent adverse health effects. The presence of the chloropyridine and benzyloxy moieties also contributes to its overall hazard profile.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with explanations grounded in risk mitigation.
| Protection Type | Specific Recommendations | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is required when handling larger quantities (>5g) or when there is a significant risk of splashing.[3][4] | The compound is a serious eye irritant. Goggles provide a seal against dust and splashes. A face shield offers a broader barrier of protection for the entire face from unexpected splashes during weighing or dissolution.[1][4] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves should be worn. Double-gloving is recommended, especially during weighing and transfer operations. | Prevents direct skin contact, mitigating the risk of skin irritation.[1] Nitrile gloves offer good resistance to a range of chemicals. Inspect gloves for any signs of degradation or punctures before and during use. |
| Body Protection | A flame-resistant laboratory coat is required. A chemical-resistant apron should be worn over the lab coat when handling significant quantities or during procedures with a high splash potential. | Protects skin and personal clothing from accidental spills and contamination. The lab coat should be fully buttoned.[2] |
| Respiratory Protection | All handling of the solid material must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if dust is generated outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory. | The compound is a respiratory irritant.[1] Engineering controls like a fume hood are the primary line of defense. A respirator provides personal protection if engineering controls are insufficient or during emergency situations like a spill.[3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to maintaining a safe laboratory environment. The following diagram and procedural steps outline the complete handling process.
Caption: Logical workflow for the safe handling of (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the container is tightly sealed.
-
-
Preparation:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as detailed in the table above.
-
Prepare your workspace within a certified chemical fume hood.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid compound within the fume hood to contain any dust.
-
Use a disposable weighing boat and clean spatula.
-
Close the container tightly immediately after use.
-
-
Experimentation:
Spill and Emergency Procedures
-
Small Spill (in fume hood):
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Disposal Plan: Ensuring Environmental and Personal Safety
All waste containing (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid must be treated as hazardous waste.
-
Waste Segregation:
-
Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Collect all solid waste, including contaminated weighing paper, gloves, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Containerization:
-
Use a chemically compatible container with a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name, and all relevant hazard symbols.
-
-
Final Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Arrange for collection and disposal through your institution's EHS department or a certified hazardous waste disposal facility.
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. As a chlorinated organic compound, its disposal requires specialized high-temperature incineration to prevent the formation of harmful byproducts.
-
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize (2-(Benzyloxy)-5-chloropyridin-3-yl)boronic acid in their work, ensuring both personal safety and environmental responsibility.
References
-
Greenbook. (2017). Safety Data Sheet. Retrieved from [Link]
-
BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]
-
University of Florida IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
-
Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from [Link]
-
European Chlorinated Solvents Association. (n.d.). Recycling & Disposal. Retrieved from [Link]
-
Woodland, R. G. (1970). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Product Research and Development, 9(3), 414-417. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
